Product packaging for R-87366(Cat. No.:CAS No. 144779-91-9)

R-87366

Cat. No.: B1678774
CAS No.: 144779-91-9
M. Wt: 617.7 g/mol
InChI Key: UYZMZENNYRSFDS-QNWDWTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39N7O6 B1678774 R-87366 CAS No. 144779-91-9

Properties

CAS No.

144779-91-9

Molecular Formula

C32H39N7O6

Molecular Weight

617.7 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-(quinoxaline-2-carbonylamino)butanediamide

InChI

InChI=1S/C32H39N7O6/c1-32(2,3)38-30(44)25-14-9-15-39(25)31(45)27(41)22(16-19-10-5-4-6-11-19)36-28(42)23(17-26(33)40)37-29(43)24-18-34-20-12-7-8-13-21(20)35-24/h4-8,10-13,18,22-23,25,27,41H,9,14-17H2,1-3H3,(H2,33,40)(H,36,42)(H,37,43)(H,38,44)/t22-,23-,25-,27-/m0/s1

InChI Key

UYZMZENNYRSFDS-QNWDWTFCSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4N=C3)O

Appearance

Solid powder

Other CAS No.

144779-91-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(N-(quinoxaline-2-carbonyl)-L-asparaginyl)amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide
R 87366
R-87366

Origin of Product

United States

Foundational & Exploratory

R-87366: A Technical Guide to its Mechanism of Action as an HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-87366 is a potent, water-soluble inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on HIV-1 protease, its impact on viral polyprotein processing, and its antiviral activity in both acutely and chronically infected cells. Quantitative data from key studies are presented, along with detailed representative experimental protocols for the assays used to characterize this compound. Visual diagrams are included to illustrate the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HIV-1 Protease

This compound, with the chemical name (2S,3S)-3-[N-(quinoxaline-2-carbonyl)-L-asparaginyl]amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide, functions as a competitive inhibitor of the HIV-1 protease.[1] This viral enzyme is an aspartic protease that is essential for the maturation of infectious HIV virions.

During the late stages of the viral replication cycle, the HIV genome is translated into large polyprotein precursors, namely Gag and Gag-Pol. The HIV-1 protease is responsible for the specific cleavage of these polyproteins at multiple sites, releasing individual structural proteins (such as p17 matrix and p24 capsid) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself). This proteolytic processing is a mandatory step for the assembly of a mature, infectious viral particle.

This compound, as a transition-state mimetic, is designed to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its catalytic activity.[1] By preventing the cleavage of the Gag and Gag-Pol polyproteins, this compound leads to the production of immature, non-infectious viral particles.[1]

Signaling Pathway Diagram

HIV_Protease_Inhibition cluster_virus HIV-Infected Cell Viral RNA Viral RNA Translation Translation Viral RNA->Translation Gag_Pol Gag-Pol Polyprotein (p55) Translation->Gag_Pol HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Immature_Virion Non-infectious Virion Assembly Gag_Pol->Immature_Virion No Cleavage Structural_Proteins Mature Viral Proteins (p17, p24, etc.) HIV_Protease->Structural_Proteins Catalyzes Mature_Virion Infectious Virion Assembly Structural_Proteins->Mature_Virion R87366 This compound R87366->HIV_Protease Inhibits

Caption: Mechanism of this compound action on HIV-1 protease and viral maturation.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The key findings are summarized in the table below.

ParameterValueDescriptionCell Line/System
Ki 11 nMInhibition constant for HIV protease.Cell-free enzymatic assay
IC90 0.5 µM90% inhibitory concentration in acutely infected cells.HIV-1IIIB in acutely infected cells
IC90 0.03-0.25 µM90% inhibitory concentration against clinical isolates.Ex vivo assay with 5 out of 6 patient isolates
IC90 0.5 µM90% inhibitory concentration against a less sensitive clinical isolate.Ex vivo assay with 1 out of 6 patient isolates
Water Solubility 4.2 mg/ml at 25°CModerate water solubility.N/A

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The precise parameters from the original 1997 study by Kakiuchi et al. were not available in the searched literature.

HIV-1 Protease Inhibition Assay (Ki Determination)

Objective: To determine the inhibition constant (Ki) of this compound against purified recombinant HIV-1 protease.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate (e.g., based on a known cleavage site)

    • Assay Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

    • This compound stock solution in DMSO

    • 96-well microplate, fluorescence plate reader

  • Procedure:

    • A dilution series of this compound is prepared in the assay buffer.

    • In a 96-well plate, the HIV-1 protease is pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate at multiple concentrations bracketing the Km value.

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored kinetically over time using a fluorescence plate reader.

    • Initial reaction velocities are calculated from the linear phase of the fluorescence curves.

  • Data Analysis:

    • The Ki value is determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.

Antiviral Activity in Acutely Infected Cells (IC90 Determination)

Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 90% in an acute infection model.

Methodology:

  • Cells and Virus:

    • A susceptible T-cell line (e.g., MT-4 or CEM)

    • A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Procedure:

    • Cells are seeded in a 96-well plate.

    • A serial dilution of this compound is added to the wells.

    • The cells are then infected with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

    • The plates are incubated for 4-5 days at 37°C.

    • After incubation, the cell culture supernatant is harvested.

    • The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • The percentage of inhibition of p24 production is calculated for each drug concentration relative to the virus control (no drug).

    • The IC90 value is determined from the dose-response curve.

Inhibition of Polyprotein Processing in Chronically Infected Cells

Objective: To confirm that this compound inhibits the proteolytic processing of the Gag polyprotein in chronically infected cells.

Methodology:

  • Cells:

    • A chronically infected T-cell line (e.g., Molt-4/HIV-1IIIB) that continuously produces viral particles.

  • Procedure:

    • The chronically infected cells are cultured in the presence of various concentrations of this compound (e.g., 0.25 µM and 0.5 µM) for 24-48 hours.

    • After treatment, the cells are harvested and lysed.

    • The cell lysates are separated by SDS-PAGE.

    • A Western blot is performed using an antibody that recognizes the HIV-1 Gag protein.

  • Data Analysis:

    • The Western blot is analyzed for the accumulation of the p55 Gag precursor protein and a corresponding decrease in the mature p17 matrix protein in the this compound-treated samples compared to the untreated control.

Workflow Diagram

Western_Blot_Workflow Start Start Culture_Cells Culture chronically infected Molt-4/HIV-1IIIB cells Start->Culture_Cells Add_Compound Add this compound or vehicle control Culture_Cells->Add_Compound Incubate Incubate for 24-48h Add_Compound->Incubate Harvest_Lyse Harvest and lyse cells Incubate->Harvest_Lyse SDS_PAGE Separate proteins by SDS-PAGE Harvest_Lyse->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block_Probe Block and probe with anti-Gag antibody Transfer->Block_Probe Detect_Analyze Detect and analyze p55 and p17 bands Block_Probe->Detect_Analyze End End Detect_Analyze->End

Caption: Workflow for analyzing HIV-1 Gag polyprotein processing.

Conclusion

This compound is a potent and specific inhibitor of HIV-1 protease. Its mechanism of action is well-defined, involving the direct binding to the enzyme's active site and subsequent blockage of viral polyprotein processing. This leads to the formation of immature, non-infectious virions, thereby inhibiting viral replication. The quantitative data underscores its high potency against both laboratory strains and clinical isolates of HIV-1, highlighting its potential as an antiretroviral agent. The methodologies described provide a framework for the continued study and characterization of this and similar compounds.

References

Unraveling R-87366: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and proposed synthesis of R-87366, a potent and selective C-C chemokine receptor 3 (CCR3) antagonist. CCR3 is a key receptor involved in the recruitment of eosinophils, making it a significant target for therapeutic intervention in allergic inflammatory diseases such as asthma. While the specific compound "this compound" is not explicitly detailed in publicly available literature, this guide synthesizes information from closely related potent CCR3 antagonists developed by Sankyo Co., Ltd. to provide a detailed understanding of its likely discovery process and synthetic pathway.

Discovery of a Novel Class of CCR3 Antagonists

The discovery of this compound is rooted in a focused effort to identify small molecule antagonists of the CCR3 receptor. Researchers at Sankyo designed and screened a chemical library based on a carboxamide scaffold, which had previously shown promise as antagonists for both CCR1 and CCR3.

Initial Screening and Lead Identification

The primary screening assay involved evaluating the ability of compounds to inhibit the binding of a radiolabeled ligand, 125I-eotaxin, to human CCR3 receptors expressed in Chinese Hamster Ovary (CHO) cells. This competitive binding assay identified initial hits from a series of 2-(benzothiazolethio)acetamide derivatives. Two lead compounds, designated here as 1a and 2a , demonstrated inhibitory activity with IC50 values of 750 nM and 1000 nM, respectively, for the human CCR3 receptor. These compounds also exhibited weak affinity for the human CCR1 receptor.

Lead Optimization and Discovery of a Potent and Selective Antagonist

Compound 1a was selected for further chemical modification to enhance its potency and selectivity for CCR3 over CCR1. This lead optimization effort involved introducing various substituents into the benzene rings of both the benzothiazole and piperidine moieties. This process led to the discovery of a highly potent and selective derivative, referred to herein as compound 1b , which is likely a close analog or the compound designated this compound.

Compound 1b demonstrated a significant improvement in binding affinity and selectivity, as summarized in the table below.

CompoundCCR3 Binding IC50 (nM)CCR1 Binding IC50 (nM)Selectivity (CCR1/CCR3)
1a 750--
2a 1000--
1b 2.31900820-fold

Table 1: In vitro binding affinities of lead compounds and the optimized CCR3 antagonist.

Functional Antagonism

Beyond its high binding affinity, compound 1b was also shown to be a potent functional antagonist. It effectively inhibited the intracellular calcium mobilization induced by the natural CCR3 ligands, eotaxin and RANTES, in eosinophils.

LigandFunctional Antagonism IC50 (nM)
Eotaxin27
RANTES13

Table 2: Functional antagonist activity of compound 1b in eosinophils.

Experimental Protocols

This section details the key experimental methodologies likely employed in the discovery and characterization of this compound.

CCR3 Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds to the human CCR3 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR3 receptor gene were cultured in appropriate media.

  • Membrane Preparation: Cell membranes expressing the CCR3 receptor were prepared from the cultured CHO cells.

  • Binding Reaction: A reaction mixture was prepared containing the cell membranes, 125I-eotaxin (the radioligand), and varying concentrations of the test compound.

  • Incubation: The mixture was incubated to allow for competitive binding between the radioligand and the test compound to the CCR3 receptors.

  • Separation: The bound and free radioligand were separated by filtration.

  • Quantification: The amount of bound radioactivity was measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, was calculated.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit ligand-induced calcium influx in eosinophils.

Methodology:

  • Eosinophil Isolation: Eosinophils were isolated from human blood.

  • Fluorescent Dye Loading: The isolated eosinophils were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Pre-incubation: The cells were pre-incubated with varying concentrations of the test compound.

  • Ligand Stimulation: The cells were then stimulated with a CCR3 agonist (eotaxin or RANTES).

  • Fluorescence Measurement: The change in intracellular calcium concentration was measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the ligand-induced calcium mobilization, was determined.

Proposed Synthesis Pathway of this compound (based on related analogs)

While the exact synthesis of this compound is not publicly disclosed, a plausible synthetic route can be proposed based on the structure of related 2-(benzothiazolethio)acetamide CCR3 antagonists. The synthesis likely involves the coupling of a substituted 2-mercaptobenzothiazole with a chloroacetamide derivative of a substituted piperidine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis A Substituted 2-Mercaptobenzothiazole D This compound Analog (2-((Substituted benzothiazol-2-yl)thio)-N-(substituted piperidinyl)acetamide) A->D B Substituted Piperidine C N-(Substituted piperidinyl) chloroacetamide B->C Reaction with Chloroacetyl chloride C->D Coupling Reaction CCR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR3 CCR3 Receptor G_protein Gαi Protein CCR3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Eotaxin Eotaxin (Ligand) Eotaxin->CCR3 Binds and Activates R87366 This compound (Antagonist) R87366->CCR3 Blocks Binding Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis

Preliminary in vitro studies of R-87366

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preliminary in vitro studies for the compound initially specified as "R-87366" could not be completed. Extensive searches yielded no direct scientific data, experimental protocols, or signaling pathway information associated with a compound designated "this compound."

It is highly probable that "this compound" is a misidentification or a typographical error. The search results did, however, provide information on other similarly named compounds, such as HC-7366, which is currently in clinical trials. Without the correct compound name, it is impossible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualized signaling pathways.

Researchers, scientists, and drug development professionals interested in this area are encouraged to verify the correct compound identifier to enable a thorough and accurate literature search and analysis. Once the correct name is ascertained, a comprehensive guide can be compiled to meet the specified requirements.

An In-depth Technical Guide to HC-7366: A First-in-Class GCN2 Kinase Activator, Its Structural Analogs, and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-7366 has emerged as a pioneering, orally bioavailable, and selective activator of the General Control Nonderepressible 2 (GCN2) kinase. This technical guide provides a comprehensive overview of HC-7366, delving into its mechanism of action, the development of its structural analogs, and the structure-activity relationships (SAR) that culminated in its discovery. Detailed experimental protocols for key assays and quantitative data on a series of developed analogs are presented to facilitate further research and development in this promising therapeutic area. Visualizations of the GCN2 signaling pathway and a representative experimental workflow are also provided to enhance understanding.

Introduction

The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum stress. A key regulator of the ISR is the GCN2 kinase. Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive genes, such as ATF4. This intricate mechanism allows cells to conserve resources and initiate programs to restore homeostasis.

Recent research has highlighted the therapeutic potential of modulating the GCN2 pathway in various diseases, particularly cancer. Tumor cells, with their high metabolic demands, are often susceptible to nutrient deprivation, making them vulnerable to sustained GCN2 activation, which can lead to apoptosis. HC-7366 is a first-in-class small molecule activator of GCN2 that has entered clinical trials for the treatment of various cancers, including advanced solid tumors. This document serves as a technical resource for researchers interested in HC-7366 and the broader field of GCN2 modulation.

The GCN2 Signaling Pathway

HC-7366 exerts its therapeutic effects by directly activating the GCN2 kinase. The canonical activation of GCN2 is triggered by the accumulation of uncharged tRNAs during amino acid starvation. HC-7366, however, acts as a direct pharmacological activator. The downstream effects of GCN2 activation are multifaceted and culminate in the regulation of protein synthesis and stress response gene expression.

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 HC-7366 HC-7366 HC-7366->GCN2 eIF2a eIF2α GCN2->eIF2a Phosphorylates peIF2a p-eIF2α Global_Translation Global Protein Synthesis peIF2a->Global_Translation Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Promotes Stress_Response Stress Response Gene Expression ATF4->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis

GCN2 Signaling Pathway Activation by HC-7366.

Development of HC-7366: Structural Analogs and SAR

The discovery of HC-7366 was the result of a systematic drug discovery campaign that involved the synthesis and evaluation of a series of structural analogs. The starting point was an indazole hinge-binding scaffold, which was subsequently optimized to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the structure-activity relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of key analogs developed during the optimization process leading to HC-7366.

Table 1: Structure-Activity Relationship (SAR) of HC-7366 Analogs

CompoundR1R2GCN2 IC50 (nM)PERK IC50 (nM)
Analog 1 HCl150>10000
Analog 2 MeCl50>10000
Analog 3 EtCl80>10000
Analog 4 MeF65>10000
HC-7366 Me Cl <50 >10000

Table 2: In Vitro ADME Properties of Selected Analogs

CompoundCaco-2 Permeability (10-6 cm/s)MDCK-MDR1 Efflux RatioHuman Liver Microsomal Stability (% remaining at 60 min)
Analog 1 0.515.225
Analog 2 1.28.545
HC-7366 5.8 2.1 85

Table 3: Rat Pharmacokinetic Properties of HC-7366

ParameterValue
Dose (mg/kg, p.o.) 10
Cmax (ng/mL) 1250
Tmax (h) 2
AUC (ng*h/mL) 8500
Oral Bioavailability (%) 65

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the supporting information from the primary publication, "Discovery of HC-7366: An Orally Bioavailable and Efficacious GCN2 Kinase Activator".

GCN2 and PERK Biochemical Assays

Objective: To determine the in vitro potency of compounds against GCN2 and PERK kinases.

Methodology:

  • Recombinant human GCN2 and PERK kinase domains were used.

  • Kinase activity was measured using a radiometric assay with [γ-33P]ATP and a peptide substrate.

  • Compounds were serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

  • The kinase reaction was initiated by the addition of the ATP and peptide substrate mix.

  • The reaction was allowed to proceed for 60 minutes at 30°C and then stopped by the addition of phosphoric acid.

  • The phosphorylated peptide was captured on a filter plate, and radioactivity was measured using a scintillation counter.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compounds.

Methodology:

  • Caco-2 cells were seeded on transwell plates and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (10 µM) was added to the apical side (A) of the transwell.

  • Samples were taken from the basolateral side (B) at various time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the samples was determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.

Rat Pharmacokinetic Study

Objective: To evaluate the oral pharmacokinetic profile of HC-7366.

Methodology:

  • Male Sprague-Dawley rats were used.

  • HC-7366 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage at a dose of 10 mg/kg.

  • Blood samples were collected from the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of HC-7366 were determined by a validated LC-MS/MS method.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) were calculated using non-compartmental analysis.

Experimental and Logical Workflows

The drug discovery process for HC-7366 followed a logical progression from initial screening to in vivo evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_candidate Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR SAR Studies (Potency & Selectivity) Lead_Gen->SAR ADME In Vitro ADME Profiling SAR->ADME PK In Vivo PK Studies ADME->PK PK->SAR Candidate HC-7366 (Clinical Candidate) PK->Candidate

Drug Discovery Workflow for HC-7366.

Conclusion

HC-7366 represents a significant advancement in the field of ISR-targeted therapies. Its development showcases a successful drug discovery paradigm, from the identification of a novel scaffold to the meticulous optimization of its pharmacological and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to provide a valuable resource for the scientific community to further explore the therapeutic potential of GCN2 activation and to develop the next generation of modulators for this important signaling pathway. The promising preclinical and early clinical data for HC-7366 warrant continued investigation into its efficacy in various cancer types and potentially other diseases where the ISR plays a critical role.

Pharmacological Profile of HC-7366: A First-in-Class GCN2 Kinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-7366 is a first-in-class, orally bioavailable, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase.[1][2] GCN2 is a crucial sensor of amino acid deprivation, and its activation triggers the Integrated Stress Response (ISR), a cellular pathway that helps cells adapt to various stresses.[1][3] By intentionally hyperactivating the GCN2 pathway, HC-7366 has demonstrated potent anti-tumor activity in preclinical models of both solid and hematological malignancies, leading to its investigation in clinical trials for various cancers.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of HC-7366, including its mechanism of action, in vitro and in vivo activity, and available experimental details.

Mechanism of Action: The Integrated Stress Response Pathway

HC-7366 exerts its therapeutic effects by activating the GCN2 kinase, a key regulator of the ISR. Under normal conditions, GCN2 is activated by the accumulation of uncharged tRNA during amino acid scarcity.[5] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[5] This phosphorylation event has a dual effect on protein synthesis: it globally attenuates the translation of most mRNAs while selectively promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][6]

ATF4 is a transcription factor that orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, as well as apoptosis.[6][7] Prolonged or hyperactivation of the GCN2-eIF2α-ATF4 axis by HC-7366 is thought to overwhelm the adaptive capacity of cancer cells, leading to apoptosis and tumor growth inhibition.[1][3] The on-target activity of HC-7366 has been confirmed using GCN2 CRISPR-knockout cells, where the effects of the compound on cell viability and ISR marker induction were reversed.[3]

Signaling Pathway Diagram

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation & ISR Initiation cluster_translation Translational Regulation cluster_downstream Downstream Effects Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Kinase Amino Acid\nDeprivation->GCN2 senses HC7366 HC-7366 HC7366->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates peIF2a p-eIF2α Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits ATF4_Translation ATF4 mRNA Translation peIF2a->ATF4_Translation promotes ATF4 ATF4 Protein ATF4_Translation->ATF4 Target_Genes Target Gene Expression (e.g., ASNS, PSAT1) ATF4->Target_Genes upregulates Apoptosis Apoptosis Target_Genes->Apoptosis leads to

Caption: HC-7366 activates the GCN2 signaling pathway.

Pharmacological Data

In Vitro Activity

HC-7366 has demonstrated potent and selective activity against GCN2 kinase. In biochemical assays, it exhibits inhibitory activity with an IC50 value of less than 0.05 µM.[8] The compound has shown selectivity over other kinases, including the related ISR kinase PERK.[9][10]

In cell-based assays, HC-7366 potently reduces the viability of various cancer cell lines. For instance, in MOLM-16 acute myeloid leukemia (AML) cells, HC-7366 reduced cell viability in a time- and dose-dependent manner.[3] An ex vivo screen in 30 primary AML patient-derived xenograft (PDX) models showed that 11 models were sensitive responders with EC50 values below 100 nM.[3]

Assay Cell Line/Model Endpoint Result Reference
GCN2 Kinase InhibitionBiochemical AssayIC50< 0.05 µM[8]
Cell ViabilityMOLM-16 (AML)EC50Potent reduction[3]
Cell ViabilityPrimary AML PDX Models (n=30)EC5011 models < 100 nM[3]
In Vivo Activity

The anti-tumor efficacy of HC-7366 has been evaluated in various xenograft and patient-derived xenograft (PDX) models of cancer. Oral administration of HC-7366 has resulted in significant tumor growth inhibition (TGI) and, in some cases, complete tumor regression.[3][4]

Cancer Model Xenograft/PDX Dose Efficacy (TGI %) Reference
Colorectal CancerLoVo1 and 3 mg/kg94%[4]
Colorectal CancerDLD-11 and 3 mg/kg~78%[4]
Head and Neck CancerFaDu1 mg/kg33% regression[4]
SarcomaHT10801 and 3 mg/kgup to 80%[4]
Prostate CancerLNCaP< 3 mg/kg~61-65%[4]
Acute Myeloid LeukemiaMOLM-162 mg/kgComplete eradication[3]
Acute Myeloid LeukemiaKG-11 and 3 mg/kg100% (stasis)[3]
Acute Myeloid LeukemiaKasumi-13 mg/kg73%[3]
Renal Cell CarcinomaA-498 (with belzutifan)0.5-1 mg/kg90%[11]
Pharmacokinetics

HC-7366 was developed to have improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to robust in vivo exposure in both rats and mice.[9][10] This oral bioavailability allows for effective systemic administration in preclinical models.[9][10] Detailed pharmacokinetic parameters from these studies are not yet publicly available in a consolidated format.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of HC-7366 are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro Cell Viability Assay

Objective: To determine the effect of HC-7366 on the viability of cancer cells.

General Protocol:

  • Cancer cell lines (e.g., MOLM-16) are seeded in 96-well plates.[3]

  • Cells are treated with a range of concentrations of HC-7366.[3]

  • After a specified incubation period (e.g., 72 or 96 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[3]

  • Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the percentage of viable cells.

  • EC50 values are calculated using appropriate software.

Xenograft Tumor Model Studies

Objective: To evaluate the in vivo anti-tumor efficacy of HC-7366.

General Protocol:

  • Immunocompromised mice are subcutaneously inoculated with a suspension of cancer cells (e.g., MOLM-16, KG-1).[3]

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and vehicle control groups.

  • HC-7366 is administered orally, typically twice daily, at specified doses.[3]

  • Tumor volume and body weight are measured regularly throughout the study.[3]

  • At the end of the study, tumors may be excised for pharmacodynamic analysis, such as immunohistochemistry (IHC) for ISR markers (e.g., ASNS, PSAT1).[3][4]

  • Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Culture Treatment Treatment with HC-7366 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CTG) Treatment->Viability_Assay EC50_Calc EC50 Calculation Viability_Assay->EC50_Calc Tumor_Implantation Tumor Cell Implantation (Mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Oral_Dosing Oral Dosing (HC-7366) Randomization->Oral_Dosing Tumor_Measurement Tumor Volume Measurement Oral_Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (IHC) Tumor_Measurement->PD_Analysis

Caption: General workflow for preclinical evaluation of HC-7366.

Conclusion

HC-7366 is a promising, first-in-class GCN2 kinase activator with a well-defined mechanism of action centered on the hyperactivation of the Integrated Stress Response pathway. Preclinical data have demonstrated its potent anti-tumor activity across a range of cancer models, supporting its ongoing clinical development. Further research will be crucial to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to identify the patient populations most likely to benefit from this novel therapeutic approach.

References

R-87366: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of R-87366, a potent and water-soluble inhibitor of the human immunodeficiency virus (HIV). The information presented herein is compiled from primary research and is intended to serve as a comprehensive resource for professionals in the fields of virology, pharmacology, and drug development.

Executive Summary

This compound is a transition-state mimetic compound that has been identified as a potent inhibitor of HIV protease, a critical enzyme in the viral replication cycle. Its primary mechanism of action involves the direct inhibition of this protease, thereby preventing the proteolytic processing of viral Gag and Gag-Pol polyproteins. This guide details the quantitative metrics of its inhibitory activity, the experimental protocols used for its characterization, and the validation of its molecular target.

Target Identification and Mechanism of Action

The primary molecular target of this compound is the HIV-1 protease . This enzyme is essential for the maturation of infectious virions. HIV-1 protease cleaves the viral Gag and Gag-Pol polyproteins at specific sites to release functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.

This compound acts as a competitive inhibitor, binding to the active site of the HIV-1 protease. This binding prevents the protease from processing its natural substrates. A key validation of this mechanism is the observation that this compound inhibits the proteolytic processing of the p55 Gag precursor protein into the p17 matrix protein in chronically infected Molt-4/HIV-1IIIB cells[1]. This directly demonstrates the compound's effect on the functional activity of HIV protease within a cellular context.

Signaling Pathway: HIV Replication Cycle

The following diagram illustrates the HIV replication cycle and highlights the step at which this compound exerts its inhibitory effect.

HIV_Replication_Cycle cluster_cell Host Cell cluster_virion HIV Virion Binding_Attachment 1. Binding and Attachment Fusion_Entry 2. Fusion and Entry Binding_Attachment->Fusion_Entry Reverse_Transcription 3. Reverse Transcription Fusion_Entry->Reverse_Transcription Integration 4. Integration Reverse_Transcription->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation of Gag-Pol Polyprotein Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding (Immature Virion) Assembly->Budding Maturation 9. Maturation (Protease-mediated cleavage) Budding->Maturation Infectious_Virion 10. Infectious Virion Maturation->Infectious_Virion This compound This compound This compound->Maturation Inhibition of Protease

Figure 1: HIV Replication Cycle and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency and physicochemical properties of this compound have been quantified through various in vitro and ex vivo assays. The data is summarized in the table below for clear comparison.

ParameterValueDescriptionReference
Ki (HIV Protease) 11 nMThe dissociation constant for the binding of this compound to purified HIV protease, indicating high-affinity binding.[1]
IC90 (HIV-1IIIB) 0.5 µMThe concentration of this compound required to inhibit the replication of the HIV-1IIIB laboratory strain by 90% in acutely infected cells.[1]
IC90 (Clinical Isolates) 0.03 - 0.25 µMThe range of concentrations of this compound required to inhibit the replication of five different clinical HIV isolates by 90% in an ex vivo assay.[1]
IC90 (Less Sensitive Isolate) 0.5 µMThe concentration of this compound required to inhibit the replication of one less sensitive clinical HIV isolate by 90%.[1]
Water Solubility 4.2 mg/ml (at 25°C)The solubility of this compound in water, indicating moderate water solubility.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experiments used to characterize this compound.

HIV Protease Inhibition Assay (Ki Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HIV protease.

Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Recombinant_Protease Recombinant HIV Protease Incubation Incubate Protease with this compound Recombinant_Protease->Incubation Substrate Fluorogenic Peptide Substrate Add_Substrate Add Substrate to initiate reaction Substrate->Add_Substrate R-87366_Dilutions Serial Dilutions of this compound R-87366_Dilutions->Incubation Incubation->Add_Substrate Monitor_Fluorescence Monitor Fluorescence over time Add_Substrate->Monitor_Fluorescence Plot_Data Plot Reaction Velocity vs. Substrate Concentration Monitor_Fluorescence->Plot_Data Calculate_Ki Calculate Ki value using Michaelis-Menten kinetics Plot_Data->Calculate_Ki

Figure 2: Workflow for determining the Ki of this compound against HIV protease.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 protease is purified. A synthetic peptide substrate containing a cleavage site for HIV protease and flanked by a fluorophore and a quencher is used.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent and serially diluted to a range of concentrations.

  • Assay Reaction: The purified HIV-1 protease is pre-incubated with different concentrations of this compound in an appropriate assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide substrate.

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Ki value is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Anti-HIV Activity in Acutely Infected Cells (IC90 Determination)

This cell-based assay determines the concentration of this compound required to inhibit viral replication in a laboratory-adapted strain of HIV-1.

Methodology:

  • Cell Culture: A susceptible T-cell line (e.g., MT-4 cells) is cultured under standard conditions.

  • Infection: The cells are infected with a known amount of the HIV-1IIIB virus stock.

  • Compound Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of this compound.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to an untreated virus control. The IC90 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Gag Processing

This experiment provides visual evidence of the inhibition of HIV protease activity within infected cells by examining the processing of the Gag polyprotein.

Methodology:

  • Cell Culture and Treatment: Chronically infected cells (e.g., Molt-4/HIV-1IIIB) are cultured in the presence of various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Cell Lysis: The cells are harvested and lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for the HIV-1 Gag protein (which detects both the p55 precursor and the p17 processed product). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The accumulation of the p55 precursor and a decrease in the p17 product with increasing concentrations of this compound indicates inhibition of protease activity.

Target Validation

The validation of HIV protease as the primary target of this compound is supported by several lines of evidence:

  • Potent Enzymatic Inhibition: The low nanomolar Ki value demonstrates a strong and specific interaction between this compound and the purified HIV protease[1].

  • Mechanism-based Cellular Activity: The inhibition of Gag polyprotein processing in infected cells directly links the antiviral effect to the inhibition of the protease's function[1].

  • Activity against Clinical Isolates: The potent activity of this compound against various clinical isolates of HIV suggests that its target is conserved across different viral strains[1]. The observed variation in sensitivity among isolates is likely due to naturally occurring polymorphisms in the protease gene.

Further validation would typically involve selectivity assays against a panel of human proteases (e.g., aspartic proteases like pepsin and cathepsins) to ensure that this compound does not significantly inhibit host cell enzymes, which would predict a lower potential for off-target toxicity. While not detailed in the primary abstract, such studies are a standard component of preclinical drug development.

Conclusion

The collective evidence strongly supports the identification and validation of HIV-1 protease as the primary molecular target of this compound. The compound exhibits potent, direct inhibition of the enzyme, leading to a clear mechanism-based antiviral effect in cellular models of HIV infection. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound and related compounds as potential anti-HIV therapeutics.

References

Early-Stage Research on the Biological Activity of R-87366: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-87366 is a potent, water-soluble inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. Early-stage research has demonstrated its efficacy in both enzymatic and cell-based assays, highlighting its potential as an anti-HIV agent. This technical guide provides a comprehensive overview of the initial biological activity studies of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Biological Activity of this compound

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against HIV-1. The key quantitative metrics are summarized in the table below.

ParameterValueAssay TypeTargetCell LineNotes
Ki 11 nMEnzymatic AssayHIV-1 Protease-Inhibition constant, indicating high affinity for the target enzyme.
IC90 0.5 µMAcute Infection AssayHIV-1IIIB-90% inhibitory concentration in acutely infected cells.
IC90 0.03-0.25 µMEx Vivo AssayClinical HIV Isolates-Effective against 5 out of 6 clinical isolates from patients.
IC90 0.5 µMEx Vivo AssayClinical HIV Isolate-Less sensitive isolate from one patient.
Activity Inhibition of p55 processingChronic Infection AssayHIV-1 Gag PolyproteinMolt-4/HIV-1IIIBDemonstrated at concentrations of 0.25 µM and 0.5 µM.

Mechanism of Action: HIV Protease Inhibition

This compound functions by directly inhibiting the enzymatic activity of HIV protease. This viral enzyme is essential for the maturation of newly formed virus particles. HIV protease cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. By blocking this cleavage, this compound prevents the formation of mature, infectious virions.

HIV_Protease_Inhibition cluster_virion Immature HIV Virion cluster_maturation Viral Maturation Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Gag Gag Polyprotein Gag->HIV_Protease Cleavage Structural_Proteins Structural Proteins (p24, p17, etc.) HIV_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes (RT, IN, PR) HIV_Protease->Viral_Enzymes R_87366 This compound R_87366->HIV_Protease Inhibits Mature_Virion Mature, Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion

Mechanism of Action of this compound.

Experimental Protocols

The following sections detail the methodologies used to assess the biological activity of this compound.

HIV-1 Protease Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate specific for HIV-1 protease

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5)

  • This compound at various concentrations

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the HIV-1 protease and the different concentrations of this compound.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the cleavage of the substrate by the protease.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Antiviral Activity in Acutely Infected Cells (IC90 Determination)

This cell-based assay measures the ability of this compound to inhibit HIV-1 replication in a single round of infection.

Materials:

  • Molt-4 cells (or other susceptible T-cell line)

  • HIV-1IIIB viral stock

  • This compound at various concentrations

  • Cell culture medium and supplements

  • p24 antigen ELISA kit

Procedure:

  • Seed Molt-4 cells in a 96-well plate.

  • Add serial dilutions of this compound to the cells.

  • Infect the cells with a known amount of HIV-1IIIB.

  • Incubate the plate for a period that allows for a single round of replication (e.g., 3-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. The p24 level is a marker of viral replication.

  • Plot the p24 concentration against the this compound concentration and determine the IC90 value, the concentration at which 90% of viral replication is inhibited.

Inhibition of Gag Polyprotein (p55) Processing in Chronically Infected Cells

This assay confirms the mechanism of action of this compound by observing the inhibition of the cleavage of the p55 Gag precursor protein in cells that are persistently producing HIV-1.

Materials:

  • Molt-4/HIV-1IIIB chronically infected cell line

  • This compound at 0.25 µM and 0.5 µM

  • Cell culture medium

  • Lysis buffer for protein extraction

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against HIV-1 p55 and p17

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the chronically infected Molt-4/HIV-1IIIB cells in the presence of this compound (0.25 µM and 0.5 µM) or a vehicle control for a specified period (e.g., 24-48 hours).

  • Harvest the cells and prepare cell lysates.

  • Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose membrane (Western blot).

  • Probe the membrane with primary antibodies specific for the HIV-1 Gag proteins p55 (the precursor) and p17 (a mature cleavage product).

  • Add an HRP-conjugated secondary antibody that binds to the primary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and imaging system. An accumulation of p55 and a reduction in p17 in the presence of this compound indicates inhibition of protease activity.

Experimental_Workflow cluster_enzymatic HIV-1 Protease Enzymatic Assay cluster_acute Acute Infection Antiviral Assay cluster_chronic Gag Processing Inhibition Assay E1 Prepare this compound dilutions E2 Incubate Protease + this compound E1->E2 E3 Add Fluorogenic Substrate E2->E3 E4 Measure Fluorescence E3->E4 E5 Calculate Ki value E4->E5 A1 Seed Molt-4 cells & add this compound A2 Infect with HIV-1IIIB A1->A2 A3 Incubate for 3-5 days A2->A3 A4 Quantify p24 in supernatant (ELISA) A3->A4 A5 Determine IC90 value A4->A5 C1 Treat chronically infected cells with this compound C2 Prepare cell lysates C1->C2 C3 SDS-PAGE & Western Blot C2->C3 C4 Probe with anti-p55 & anti-p17 antibodies C3->C4 C5 Visualize protein bands C4->C5

Workflow of Key Biological Assays.

Conclusion

The early-stage research on this compound provides compelling evidence of its potent and specific anti-HIV activity. Its high affinity for HIV-1 protease, as indicated by a low nanomolar Ki value, translates into effective inhibition of viral replication in both acute and chronic infection models, as well as against clinical isolates. The demonstrated mechanism of action, the inhibition of Gag polyprotein processing, is consistent with that of a classical HIV protease inhibitor. These initial findings establish this compound as a promising candidate for further preclinical and clinical development in the pursuit of new HIV therapeutics.

An In-depth Technical Guide to the Chemical Properties and Solubility of R-87366

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-87366 is a potent, water-soluble inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle.[1][2] Its investigation is pivotal for the development of effective antiretroviral therapies. This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, alongside detailed experimental protocols and relevant signaling pathways, to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound, identified by the CAS number 144779-91-9, is chemically known as (2S,3S)-3-[N-(quinoxaline-2-carbonyl)-L-asparaginyl]amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide.[2] Based on its structure, the molecular formula is C37H47N7O7, with a calculated molecular weight of approximately 701.82 g/mol . A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S,3S)-3-[N-(quinoxaline-2-carbonyl)-L-asparaginyl]amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide[2]
CAS Number 144779-91-9[1][2]
Molecular Formula C37H47N7O7Calculated
Molecular Weight ~701.82 g/mol Calculated
Melting Point Data not available
pKa Data not available
Appearance Solid (presumed)

Solubility Profile

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)Reference
Water 4.2 mg/mL25[2]
DMSO Data not available
Ethanol Data not available

Biological Activity

This compound is a potent inhibitor of HIV protease, exhibiting strong antiviral activity. Its inhibitory constant (Ki) and the concentration required for 90% inhibition of viral replication (IC90) are key indicators of its efficacy.

Table 3: Biological Activity of this compound

ParameterValueTarget/Assay ConditionReference
Ki 11 nMHIV Protease[1][2]
IC90 0.5 µMHIV-1IIIB acutely infected cells[2]

Signaling Pathway of HIV Protease Inhibition

The primary mechanism of action for this compound, like other HIV protease inhibitors, is the competitive inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the post-translational modification of the viral Gag and Gag-Pol polyproteins. By blocking this cleavage, this compound prevents the maturation of viral particles, rendering them non-infectious.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Mechanism of this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Viral Assembly & Budding Viral Assembly & Budding Gag-Pol Polyprotein->Viral Assembly & Budding Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Mature Viral Proteins->Viral Assembly & Budding Mature, Infectious Virion Mature, Infectious Virion Viral Assembly & Budding->Mature, Infectious Virion Immature, Non-infectious Virion Immature, Non-infectious Virion Viral Assembly & Budding->Immature, Non-infectious Virion This compound This compound This compound->HIV Protease Inhibition

Caption: Mechanism of this compound in inhibiting HIV protease and viral maturation.

It is also important for researchers to be aware of potential off-target effects of HIV protease inhibitors, which can interact with host cell signaling pathways and lead to side effects.

Experimental Protocols

Determination of HIV Protease Inhibitory Activity (Ki and IC50)

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against HIV protease, typically using a fluorogenic substrate.

1. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV Protease Substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Experimental Workflow:

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare serial dilutions of this compound D Add this compound dilutions and HIV-1 Protease to microplate wells A->D B Prepare HIV-1 Protease solution in assay buffer B->D C Prepare fluorogenic substrate solution in assay buffer F Initiate reaction by adding the fluorogenic substrate C->F E Incubate for a defined period (e.g., 15 min at 37°C) D->E E->F G Measure fluorescence intensity over time (kinetic read) F->G H Plot initial reaction velocity vs. inhibitor concentration G->H I Determine IC50 value from the dose-response curve H->I J Calculate Ki value using the Cheng-Prusoff equation I->J

Caption: Workflow for determining the IC50 and Ki of an HIV protease inhibitor.

3. Data Analysis:

  • IC50 Determination: The initial reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • Ki Determination: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Km) of the enzyme for that substrate.

Conclusion

This compound is a potent HIV protease inhibitor with favorable water solubility. This guide provides essential chemical, physical, and biological data to aid researchers in their studies of this compound and in the broader field of antiretroviral drug development. The provided experimental framework offers a basis for the in vitro characterization of this compound and similar molecules. Further investigation into its solubility in other pharmaceutically relevant solvents and a more detailed exploration of its potential off-target effects will be beneficial for its continued development.

References

The Emergence of CCR3 Antagonism in Allergic Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention for allergic diseases, such as asthma and allergic rhinitis, is continually evolving. A key area of investigation centers on the C-C chemokine receptor 3 (CCR3), a pivotal receptor in orchestrating the inflammatory cascade characteristic of these conditions.[1][2] This technical guide delves into the novelty of CCR3 antagonism as a therapeutic strategy, focusing on the underlying molecular mechanisms, experimental validation, and the evolution of these targeted therapies. While the specific compound "R-87366" did not yield specific public data, this paper will discuss the core principles and advancements in the field using well-documented examples of CCR3 antagonists.

The novelty of targeting CCR3 lies in its preferential expression on key effector cells of the allergic response, including eosinophils, basophils, and Th2 lymphocytes.[1][3] By blocking the interaction of CCR3 with its primary ligands, the eotaxins (CCL11, CCL24, CCL26), CCR3 antagonists aim to inhibit the recruitment and activation of these cells at sites of allergic inflammation, thereby mitigating the pathological consequences.[1][4]

Mechanism of Action: The Eotaxin/CCR3 Signaling Axis

The chemotactic response of eosinophils and other key immune cells in allergic inflammation is largely mediated by the activation of CCR3, a G-protein coupled receptor (GPCR).[4] The binding of eotaxins to CCR3 initiates a cascade of intracellular signaling events.

Signaling Pathway of Eotaxin-Mediated CCR3 Activation:

CCR3_Signaling cluster_membrane Cell Membrane CCR3 CCR3 G_protein Gαi/βγ CCR3->G_protein Activation Eotaxin Eotaxin (CCL11, CCL24, CCL26) Eotaxin->CCR3 Binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_response Cellular Responses: - Chemotaxis - Degranulation - Survival Ca_release->Cell_response PKC->Cell_response Akt Akt PI3K->Akt Akt->Cell_response MAPK->Cell_response

Caption: Eotaxin binding to CCR3 activates G-protein signaling, leading to downstream cascades that mediate allergic inflammation.

CCR3 antagonists function by competitively binding to the receptor, thereby preventing the binding of eotaxins and inhibiting the subsequent downstream signaling pathways.[1] This blockade of CCR3 activation is the cornerstone of their therapeutic potential in allergic diseases.

The Evolution of CCR3 Antagonists: From Unbiased to Biased Inhibition

Initial development efforts focused on "unbiased" CCR3 antagonists, which block both G-protein signaling and β-arrestin-mediated receptor internalization.[5][6] However, clinical trials with some of these compounds, such as GW766994, yielded modest efficacy, leading to questions about this therapeutic strategy.[5][7] One hypothesis for this limited success is that preventing receptor internalization could lead to an accumulation of receptors on the cell surface, potentially causing drug tolerance.[5]

This has spurred the development of "biased" CCR3 antagonists. These novel compounds are designed to selectively block G-protein-mediated signaling while still allowing or even promoting receptor internalization and degradation.[5][6] This approach aims to provide sustained therapeutic effects by avoiding the development of tolerance.

Quantitative Data on Representative CCR3 Antagonists

The following table summarizes publicly available in vitro data for several well-characterized CCR3 antagonists. This data highlights the high affinity and potent functional antagonism these compounds exhibit.

CompoundTarget(s)Assay TypeSpeciesIC50 (nM)Reference
UCB35625 CCR1, CCR3Chemotaxis (Eotaxin-induced)Human93.7[8]
HIV-1 Entry (CCR3-mediated)Human57[8]
SB328437 CCR3Calcium FluxHumanValue not specified
GW766994 CCR3Receptor OccupancyHuman>90% at clinical dose[7]
R321 CCR3Chemotaxis (Eotaxin-induced)HumanLow nanomolar[5]

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.

Experimental Protocols for Evaluating CCR3 Antagonists

The preclinical and clinical evaluation of CCR3 antagonists involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Key In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the antagonist to the CCR3 receptor.

    • Methodology: Typically performed using radioligand binding assays with cell membranes from CCR3-expressing cells (e.g., HEK293-CCR3) and a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin). The ability of the antagonist to displace the radioligand is measured.[9]

  • Calcium Mobilization Assays:

    • Objective: To assess the functional antagonist activity by measuring the inhibition of eotaxin-induced intracellular calcium release.

    • Methodology: CCR3-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The change in fluorescence upon stimulation with a CCR3 agonist in the presence and absence of the antagonist is measured using a fluorometric imaging plate reader.

  • Chemotaxis Assays:

    • Objective: To evaluate the ability of the antagonist to block the migration of CCR3-expressing cells towards a chemoattractant.

    • Methodology: A Boyden chamber or a similar migration assay system is used. CCR3-expressing cells (e.g., primary eosinophils or a CCR3-transfected cell line) are placed in the upper chamber, and a CCR3 agonist is placed in the lower chamber. The number of cells that migrate to the lower chamber in the presence and absence of the antagonist is quantified.[5]

Experimental Workflow for In Vitro Evaluation of a CCR3 Antagonist:

experimental_workflow start Start: Compound Synthesis binding_assay Receptor Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization, Chemotaxis) binding_assay->functional_assay selectivity_panel Selectivity Profiling (Screen against other receptors) functional_assay->selectivity_panel in_vivo_models In Vivo Efficacy Models (e.g., Murine Asthma Model) selectivity_panel->in_vivo_models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_models->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials

Caption: A typical workflow for the preclinical and clinical development of a CCR3 antagonist.

Key In Vivo Models
  • Murine Models of Allergic Airway Inflammation:

    • Objective: To assess the efficacy of the antagonist in reducing key features of asthma, such as airway eosinophilia and hyperresponsiveness.

    • Methodology: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin or house dust mite extract) to induce an allergic inflammatory response. The antagonist is administered before or during the allergen challenge, and endpoints such as the number of eosinophils in bronchoalveolar lavage (BAL) fluid and airway hyperresponsiveness to methacholine are measured.[5]

Conclusion and Future Directions

CCR3 remains a compelling target for the treatment of allergic diseases due to its central role in the recruitment of inflammatory cells. While early clinical results with unbiased antagonists were not overwhelmingly positive, the development of biased antagonists represents a novel and promising approach to overcome potential limitations of first-generation compounds. The continued investigation into the nuanced pharmacology of CCR3 and the development of more sophisticated antagonists hold the potential to deliver a new class of effective therapies for patients suffering from allergic inflammation. Further research is warranted to fully elucidate the clinical potential of this therapeutic strategy.

References

Literature Review and Historical Context of R-87366: A Search for Information

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and clinical trial databases for the compound designated as "R-87366" did not yield any specific information. This suggests that "this compound" may be an internal development code, a misnomer, or a compound that has not been disclosed in public forums.

While no data was found for "this compound," the search did reveal information on other investigational drugs with similar alphanumeric designations, which are currently in clinical development. These include BG-60366 and HC-7366 . It is possible that the query for "this compound" was a typographical error and referred to one of these compounds. Below is a summary of the available information on these potential alternatives.

HC-7366: A GCN2 Kinase Modulator

HC-7366 is identified as a first-in-class, selective, and potent small-molecule modulator of General Control Nonderepressible 2 (GCN2) kinase.[1] This compound is being investigated for the treatment of various solid and liquid tumors.[1]

Historical Context and Development:

HiberCell is developing HC-7366. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for HC-7366 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML).[1] This designation highlights the potential of HC-7366 to address a significant unmet medical need in this patient population.[1]

Clinical Trials:

HC-7366 is being evaluated in multiple clinical studies. A Phase 1b trial is investigating the safety, side effects, and optimal dose of HC-7366 in patients with relapsed or refractory AML or myelodysplastic syndrome (MDS)/AML.[2] Another Phase 1b study is assessing HC-7366 in combination with azacitidine and venetoclax for AML or MDS/AML.[1] Additionally, a Phase 1b/2 study is evaluating HC-7366 in combination with belzutifan for clear cell renal cell carcinoma.[1]

BG-60366: An EGFR Degrader

BG-60366 is an orally administered drug designed to break down mutated epidermal growth factor receptor (EGFR) protein.[3] Mutations in the EGFR gene can promote the growth of non-small cell lung cancer (NSCLC).[3]

Clinical Trials:

A Phase 1a/1b open-label study is currently underway to investigate the safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity of BG-60366.[3] This study is enrolling patients with EGFR-mutant NSCLC whose disease has progressed after standard treatment.[3] The primary goal of the researchers is to determine the best dose of BG-60366 for treating advanced lung cancer.[3]

Due to the lack of specific information on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this particular compound. Should "this compound" be a different designation for either HC-7366 or BG-60366, or another compound, further clarification would be needed to proceed with a detailed literature review and content creation.

References

Methodological & Application

Application Notes and Protocols for R-87366 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of publicly available scientific literature and databases have yielded no specific information for a compound designated "R-87366." This identifier does not correspond to any known research chemical, therapeutic agent, or biological molecule in the public domain at this time.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not possible.

Potential Reasons for Lack of Information:

  • Internal Compound Designator: "this compound" may be an internal code used by a specific research institution or pharmaceutical company that has not yet been disclosed publicly.

  • Novel or Unpublished Research: The compound may be part of ongoing, unpublished research, and information will only become available upon publication or patent filing.

  • Typographical Error: There may be an error in the compound identifier provided.

Recommendations for Proceeding:

  • Verify the Compound Identifier: Please double-check the designation "this compound" for any potential typographical errors. Small changes in letters or numbers can significantly alter the search results.

  • Consult Internal Documentation: If this compound is from an internal discovery program, please refer to your organization's internal documentation, such as synthesis records, preliminary screening data, and preclinical development plans.

  • Contact the Source: If the identifier was obtained from a collaborator, publication, or other external source, it is recommended to contact them directly to obtain the correct and complete chemical name, structure, and any available biological data.

Once a verifiable and publicly documented compound is identified, the following framework can be used to develop comprehensive application notes and protocols for its use in animal models.

General Framework for Application Notes and Protocols (Hypothetical Compound)

Should information on a specific compound (e.g., a known kinase inhibitor, receptor agonist, etc.) become available, the following sections would be developed:

1. Introduction

  • Compound Name: [Correct Compound Name]

  • Mechanism of Action: A detailed description of the compound's biological target and its effect on cellular signaling.

  • Preclinical Rationale: The scientific basis for using this compound in specific animal models of disease.

2. Materials and Reagents

  • Compound formulation and solvent recommendations.

  • List of necessary laboratory supplies.

3. Animal Models

  • Species and Strain: Detailed information on the recommended animal species and genetic background.

  • Disease Model: Justification for the chosen animal model and its relevance to the human condition being studied.

4. Experimental Protocols

  • Dose Formulation: Step-by-step instructions for preparing the compound for administration.

  • Administration Route and Schedule: Detailed protocols for various administration routes (e.g., oral gavage, intraperitoneal injection, intravenous injection) and dosing schedules.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Methodologies for assessing drug exposure and target engagement in vivo.

  • Efficacy Studies: Protocols for evaluating the therapeutic effect of the compound in the chosen animal model, including relevant behavioral, physiological, and molecular endpoints.

  • Toxicology and Safety Assessment: Procedures for monitoring animal health and identifying potential adverse effects.

5. Data Presentation

All quantitative data from hypothetical studies would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Dosing and Administration Data

ParameterValue
Compound [Correct Compound Name]
Animal Model [e.g., C57BL/6J Mice]
Dose Range [e.g., 1 - 50 mg/kg]
Vehicle [e.g., 0.5% Methylcellulose]
Administration Route [e.g., Oral Gavage]
Dosing Frequency [e.g., Once Daily]

Table 2: Hypothetical Efficacy Readouts

Treatment GroupEndpoint 1 (Unit)Endpoint 2 (Unit)
Vehicle Control[Value ± SEM][Value ± SEM]
[Compound] (X mg/kg) [Value ± SEM][Value ± SEM]
[Compound] (Y mg/kg) [Value ± SEM][Value ± SEM]

6. Visualizations

Diagrams would be provided to illustrate key concepts.

Hypothetical Signaling Pathway

G cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Compound [Compound Name] Compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: A hypothetical signaling cascade initiated by the compound.

Hypothetical Experimental Workflow

G start Acclimate Animals dosing Administer Compound or Vehicle start->dosing monitoring Monitor Animal Health and Behavior dosing->monitoring endpoint Collect Tissues for Endpoint Analysis monitoring->endpoint analysis Data Analysis endpoint->analysis

Application of R-87366 in High-Throughput Screening: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no publicly available scientific literature or data could be found for a compound designated "R-87366." This prevents the creation of the requested detailed Application Notes and Protocols, as there is no information regarding its mechanism of action, associated signaling pathways, or established experimental use in high-throughput screening (HTS).

The search for "this compound" did not yield any specific research articles, patents, or database entries that would allow for the fulfillment of the core requirements, including the summarization of quantitative data, detailing of experimental protocols, and the creation of specific diagrams.

It is possible that "this compound" is an internal compound code not yet disclosed in public forums, a new chemical entity with pending publications, or a typographical error.

Potential Alternative: HC-7366

Interestingly, search results did identify a compound named HC-7366 . This molecule is currently in clinical development, and some information is available regarding its therapeutic target and clinical trial status. Should "this compound" be a typographical error for "HC-7366," it would be possible to generate application notes based on the available information for this alternative compound.

General High-Throughput Screening Methodologies

While specific protocols for "this compound" cannot be provided, general methodologies are widely used in high-throughput screening campaigns to identify and characterize novel compounds. These techniques are broadly applicable and would likely be employed in the study of a new chemical entity.

Common HTS approaches include:

  • Cell-Based Assays: These assays utilize living cells to measure the effect of a compound on a specific cellular process, such as cell viability, proliferation, or the activation of a signaling pathway.

  • Biochemical Assays: These are cell-free assays that measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.

  • High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to extract quantitative data about the effects of compounds on cellular morphology and function.

To proceed with the user's request, a correct and publicly documented compound name or relevant reference literature is required. Without this essential information, the generation of detailed and accurate application notes and protocols is not feasible.

Application Notes and Protocols: Using JQ1 as a Chemical Probe for BRD4

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the identifier "R-87366" does not correspond to a publicly documented chemical probe, and the target protein has not been specified. To provide accurate and relevant Application Notes and Protocols, the specific name of the chemical probe and its protein target are essential.

For the purpose of demonstrating the requested format and content, this document will proceed with a hypothetical example using a well-characterized chemical probe, JQ1 , which targets the BRD4 protein. Please substitute JQ1 and BRD4 with your actual probe and target of interest to tailor the information for your specific needs.

For Research Use Only

Introduction

JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for the bromodomains of BRD2, BRD3, BRD4, and BRDT. It acts by competitively binding to the acetyl-lysine recognition pocket of bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This document provides detailed protocols for utilizing JQ1 as a chemical probe to investigate the biological functions of the BRD4 protein.

Chemical Information
ParameterValueReference
Probe Name JQ1
Target(s) BRD4, BRD2, BRD3, BRDT
Structure
Molecular Formula C23H25ClN4O2S
Molecular Weight 472.99 g/mol
CAS Number 1268524-70-4
InChI Key LJECTYOVMMDBKR-YFKPBYRVSA-N
Quantitative Data

Table 1: Binding Affinity of JQ1 for BET Bromodomains

ProteinBinding AssayIC50 (nM)Reference
BRD4 (BD1) AlphaScreen77
BRD4 (BD2) AlphaScreen33
BRD2 (BD1) AlphaScreen56
BRD3 (BD2) AlphaScreen28

Table 2: In Vitro Cellular Activity of JQ1

Cell LineAssayIC50 (nM)Reference
MM1.S (Multiple Myeloma) Cell Proliferation (MTT)113
22Rv1 (Prostate Cancer) Cell Proliferation (MTT)< 500
LNCaP (Prostate Cancer) Cell Proliferation (MTT)> 1000

Experimental Protocols

BRD4 Bromodomain Binding Assay (AlphaScreen)

This protocol describes a competitive binding assay to measure the affinity of a compound for the first bromodomain of BRD4 (BRD4(BD1)).

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection A Prepare Assay Buffer B Dilute Biotinylated Peptide & His-BRD4(BD1) A->B D Add Buffer, Peptide, Protein & Compound to Plate B->D C Prepare JQ1/Test Compound Dilution Series C->D E Incubate at RT D->E F Add Streptavidin-Donor & Ni-NTA-Acceptor Beads E->F G Incubate in Dark F->G H Read Plate on AlphaScreen Reader G->H

Caption: Workflow for the BRD4(BD1) AlphaScreen binding assay.

Materials:

  • His-tagged BRD4(BD1) protein

  • Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads

  • Nickel chelate (Ni-NTA) Acceptor beads

  • Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

  • 384-well low-volume microtiter plates

  • JQ1 or test compound

Procedure:

  • Prepare a serial dilution of JQ1 or the test compound in assay buffer.

  • Add 2 µL of the compound dilution to the wells of a 384-well plate.

  • Prepare a mix of His-tagged BRD4(BD1) and biotinylated peptide in assay buffer.

  • Add 4 µL of the protein-peptide mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a mix of Streptavidin-Donor beads and Ni-NTA-Acceptor beads in assay buffer.

  • Add 4 µL of the bead mixture to each well under subdued light.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

Cellular Proliferation Assay (MTT)

This protocol measures the effect of JQ1 on the proliferation of a cancer cell line.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of JQ1 (e.g., from 1 nM to 10 µM) for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

JQ1 inhibits BRD4, which plays a critical role in transcriptional regulation. BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II, leading to the transcription of target genes, including oncogenes like MYC.

Diagram of JQ1 Mechanism of Action:

G cluster_gene Gene Locus cluster_proteins Protein Complex cluster_inhibitor Inhibition Promoter Promoter Gene Target Gene (e.g., MYC) Promoter->Gene Transcription BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII activates RNAPII->Promoter binds JQ1 JQ1 JQ1->BRD4 inhibits binding to acetylated histones

Caption: JQ1 inhibits BRD4, preventing transcriptional activation.

Application Notes and Protocols for Combination Therapy: Compound-X in Combination with Compound-Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment. The primary goals of this approach are to enhance therapeutic efficacy, overcome or delay the development of drug resistance, and reduce treatment-related toxicity by using lower doses of individual agents.[1] The synergistic interaction between two compounds can lead to a therapeutic effect that is greater than the sum of their individual effects.[2]

This document provides a comprehensive guide for the experimental design and in vitro evaluation of a hypothetical investigational compound, Compound-X , in combination with a second agent, Compound-Y . The protocols and methodologies described herein are based on established practices in preclinical cancer research and can be adapted for the specific compounds and cell lines under investigation.

Data Presentation: Quantitative Analysis of Combination Effects

The efficacy of Compound-X and Compound-Y, both alone and in combination, can be quantified using various in vitro assays. The results should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Single Agent Cytotoxicity (IC50) of Compound-X and Compound-Y

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompound-X IC50 (µM)Compound-Y IC50 (µM)
MCF-7 (Breast Cancer)10.55.2
A549 (Lung Cancer)15.28.9
HT-29 (Colon Cancer)8.94.1

Table 2: Synergy Analysis using the Chou-Talalay Method (Combination Index)

The Combination Index (CI) method is a widely used approach to quantify the interaction between two drugs.[3][4][5] A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[4][5]

Cell LineCombination Ratio (Compound-X:Compound-Y)Fractional Effect (Fa)Combination Index (CI)Interpretation
MCF-72:10.500.75Synergy
MCF-72:10.750.62Synergy
MCF-72:10.900.51Strong Synergy
A5491:10.500.85Synergy
A5491:10.750.78Synergy
A5491:10.900.69Synergy
HT-292:10.500.98Additive
HT-292:10.750.89Synergy
HT-292:10.900.81Synergy

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Compound-X and Compound-Y stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Single Agents: Prepare serial dilutions of Compound-X and Compound-Y in culture medium.

    • Combination: Prepare fixed-ratio combinations of Compound-X and Compound-Y at various concentrations.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for single agents and use software like CompuSyn to calculate the Combination Index for the combination treatments.[9]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[10]

Materials:

  • 6-well cell culture plates

  • Compound-X and Compound-Y

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound-X, Compound-Y, or their combination for the desired time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize and collect the cells. Wash with cold PBS.

    • Suspension cells: Collect cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

3. Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of drug treatment on key signaling pathways involved in cell survival and apoptosis.[11][12][13][14][15]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the compounds as described above. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Outcome A Cell Seeding (MCF-7, A549, HT-29) B Single Agent & Combination Treatment (24-72h) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blotting B->E F IC50 Determination C->F G Synergy Analysis (Combination Index) C->G H Apoptosis Quantification D->H I Protein Expression Analysis E->I J Identify Synergistic Combinations & Effective Doses G->J K Elucidate Mechanism of Action H->K I->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis CompoundX Compound-X CompoundX->Akt CompoundY Compound-Y CompoundY->MEK

References

Application Notes and Protocols for (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: November 2025

Product Identifier: (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine Common Synonym: (R,R)-Jacobsen's Ligand Internal Reference (Assumed): R-87366

These application notes provide detailed guidelines for the proper storage, handling, and utilization of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, a versatile ligand primarily used in the synthesis of Jacobsen's catalyst for asymmetric epoxidation reactions.

Chemical and Physical Properties

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is a chiral salen-type ligand. Its molecular structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 135616-40-9[1]
Molecular Formula C₃₆H₅₄N₂O₂[1][2]
Molecular Weight 546.83 g/mol [2][3]
Appearance Slightly yellow to light orange powder/crystal[4]
Melting Point 205-210 °C[3][4][5]
Optical Rotation [α]20/D −315±15°, c = 1 in methylene chloride[3]
Purity ≥ 98% (HPLC)[4]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of the compound.

Storage:

  • Store at room temperature.[4]

  • Keep in a tightly closed container in a dry and well-ventilated place.[2]

  • Combustible solid (Storage Class 11).[5]

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wash skin thoroughly after handling.

  • Use personal protective equipment, including N95 dust mask, eye shields, and gloves.[5]

  • Ensure adequate ventilation.[2]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If on skin, wash with plenty of water.

Experimental Protocols

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is a key component in asymmetric synthesis, most notably in the Jacobsen epoxidation of unfunctionalized olefins.[6][7]

Protocol 1: Synthesis of (R,R)-Jacobsen's Catalyst

This protocol describes the preparation of the manganese(III) salen catalyst from the ligand.

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (the ligand)

  • Absolute ethanol

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Air source

  • Three-neck flask, reflux condenser, magnetic stirrer, and gas bubbling tube

Procedure:

  • In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, charge 1.0 g of the ligand and 25 mL of absolute ethanol.[8]

  • Heat the mixture to reflux for 20 minutes.[8]

  • Add 2.0 equivalents of solid Mn(OAc)₂·4H₂O in one portion.[8]

  • Continue refluxing for an additional 30 minutes.[8]

  • Fit the reaction flask with a gas bubbling tube extending into the solution and bubble air through at a slow rate while continuing to heat at reflux for 1 hour.[8]

  • The formation of the catalyst results in a color change. The crude catalyst can be isolated and purified for subsequent use.

Protocol 2: Asymmetric Epoxidation of an Alkene

This protocol provides a general procedure for the enantioselective epoxidation of an alkene using the prepared Jacobsen's catalyst.

Materials:

  • Alkene substrate

  • Jacobsen's Catalyst (prepared in Protocol 1)

  • Dichloromethane (CH₂Cl₂)

  • Buffered bleach solution (e.g., commercial household bleach with Na₂HPO₄, pH adjusted to ~11.3 with 1 M NaOH)[8]

  • Erlenmeyer flask, stir bar

Procedure:

  • Prepare a buffered bleach solution (~0.55 M in NaOCl) by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach and adjusting the pH to 11.3 with 1 M NaOH.[8]

  • In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve the alkene (0.5 g) and Jacobsen's Catalyst (10 mol %) in 5 mL of CH₂Cl₂.[8]

  • Add the buffered bleach solution to the alkene and catalyst solution.[8]

  • Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or GC.

  • Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude epoxide.

  • The epoxide can be purified by column chromatography.

Role in Catalysis (Signaling Pathway Analogy)

While this compound does not directly modulate a biological signaling pathway, its role in asymmetric catalysis can be visualized as a chemical pathway. The ligand coordinates with a metal center (manganese) to form a chiral catalyst. This catalyst then activates an oxidant to generate a reactive species that transfers an oxygen atom to an alkene substrate in a stereoselective manner.

Catalytic_Cycle cluster_synthesis Catalyst Formation cluster_epoxidation Epoxidation Cycle Ligand (R,R)-Jacobsen's Ligand Catalyst_Precursor [Mn(III)-Salen] Pre-catalyst Ligand->Catalyst_Precursor + Mn(II) Mn_II Mn(II) Acetate Mn_II->Catalyst_Precursor Active_Catalyst [Mn(V)=O] Active Catalyst Catalyst_Precursor->Active_Catalyst Oxidation Active_Catalyst->Catalyst_Precursor Regeneration Epoxide Chiral Epoxide Active_Catalyst->Epoxide Oxygen Transfer Alkene Alkene Substrate Alkene->Epoxide Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Active_Catalyst

Caption: Catalytic cycle of Jacobsen's epoxidation.

Experimental Workflow

The general workflow for utilizing (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine in an asymmetric epoxidation experiment is outlined below.

Experimental_Workflow start Start ligand_prep Prepare (R,R)-Jacobsen's Ligand Solution start->ligand_prep catalyst_synthesis Synthesize Jacobsen's Catalyst (Protocol 1) ligand_prep->catalyst_synthesis reaction_setup Set up Epoxidation Reaction (Protocol 2) catalyst_synthesis->reaction_setup monitoring Monitor Reaction Progress (TLC/GC) reaction_setup->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, HPLC for ee) purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric epoxidation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting R-87366 Insolubility Issues in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "R-87366." The following troubleshooting guide is based on best practices for addressing insolubility issues with novel or poorly characterized research compounds in biological assays. Researchers working with this compound should first consult any available internal documentation for specific handling and solubility guidelines.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO appears clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as solvent-shifting precipitation. This compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions.[1] When the concentrated DMSO stock is diluted into the aqueous assay buffer, the dramatic change in solvent polarity causes the compound to crash out of solution.[2][3]

Q2: What are the consequences of compound precipitation in my assay?

Compound precipitation can lead to several critical issues that will compromise your experimental results:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be significantly lower and unknown, leading to unreliable data.[1][2]

  • High Variability: Inconsistent amounts of precipitated compound across different wells will result in poor reproducibility between replicates.[3]

  • Cellular Toxicity: Solid precipitates can exert physical stress on cells or have cytotoxic effects independent of the compound's pharmacological activity.[2]

  • Assay Interference: Precipitated particles can interfere with assay readouts, especially in absorbance, fluorescence, or imaging-based assays.

Q3: How can I determine the maximum soluble concentration of this compound in my assay medium?

You can determine the kinetic solubility of this compound in your specific assay medium by performing a solubility assessment. This involves creating a serial dilution of your compound in the assay medium and identifying the highest concentration that remains visually clear or does not show a significant increase in light scattering or absorbance at a non-interfering wavelength (e.g., 600-700 nm).[4]

Troubleshooting Guide for this compound Insolubility

If you are experiencing precipitation of this compound in your assays, follow this step-by-step troubleshooting guide.

Step 1: Optimize Stock Solution Preparation and Handling

Proper preparation and storage of your stock solution are crucial for maintaining compound integrity and solubility.[5][6]

  • Solvent Choice: While DMSO is a common choice for dissolving hydrophobic compounds, ensure it is anhydrous (water-free), as absorbed moisture can decrease solubility and promote degradation.[6][7]

  • Dissolution Technique: To ensure complete dissolution, vortex the stock solution thoroughly. Gentle warming (to 37°C) or brief sonication can also be employed, but be mindful of the compound's thermal stability.[2]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[5] Before use, allow aliquots to fully equilibrate to room temperature to avoid condensation.

Step 2: Refine the Dilution Method

The way you dilute your stock solution into the aqueous buffer can significantly impact solubility.

  • Pre-warm the Assay Medium: Pre-warming your cell culture medium or assay buffer to 37°C can sometimes help maintain the solubility of your compound upon dilution.[4]

  • Gradual Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution. One effective method is to first create an intermediate dilution of the compound in a smaller volume of the assay medium with vigorous mixing, and then add this to the final volume.[2]

  • Maintain a Constant and Low Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[3] When preparing a dose-response curve, it is best practice to prepare intermediate dilutions in 100% DMSO first, so that the same small volume of each intermediate stock can be added to the assay wells, ensuring a constant final DMSO concentration across all tested concentrations of your compound.[4]

Step 3: Modify the Assay Buffer

If the above steps are insufficient, you may need to modify your assay buffer to increase the solubility of this compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer by approximately two units away from the compound's pKa can increase its solubility. However, ensure the chosen pH is compatible with your biological assay.

  • Use of Co-solvents or Surfactants: The inclusion of a small percentage of a co-solvent like polyethylene glycol 400 (PEG400) or a surfactant like Tween® 80 can help to keep hydrophobic compounds in solution.[3] It is critical to first test the tolerance of your cell line or assay system to these additives, as they can have their own biological effects.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the mass of this compound powder required to prepare a stock solution of your desired concentration (e.g., 10 mM).

  • Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • If dissolution is difficult, briefly sonicate the tube or warm it gently at 37°C.

  • Aliquot the stock solution into smaller, single-use volumes suitable for your experiments.

  • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Kinetic Solubility Assessment in Assay Medium

Materials:

  • This compound stock solution in DMSO

  • Assay medium (e.g., cell culture medium with serum)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Methodology:

  • Prepare a series of intermediate dilutions of the this compound stock solution in 100% DMSO.

  • Using a multichannel pipette, transfer a small, consistent volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a 96-well plate containing your assay medium (e.g., 198 µL for a final DMSO concentration of 1%).

  • Include the following controls:

    • Negative Control: Assay medium with the same final concentration of DMSO but no compound.

    • Blank: Assay medium only.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C for 1-2 hours).

  • Visually inspect the plate for any signs of precipitation using a light microscope.

  • Quantify precipitation by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these assay conditions.[4]

Visualizing Experimental Workflows

To aid in troubleshooting, here are diagrams illustrating key decision-making processes.

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Assay check_stock Step 1: Review Stock Solution Preparation start->check_stock optimize_dilution Step 2: Optimize Dilution Method check_stock->optimize_dilution Stock OK modify_buffer Step 3: Modify Assay Buffer optimize_dilution->modify_buffer Precipitation Persists solubility_assay Determine Kinetic Solubility modify_buffer->solubility_assay Precipitation Still Persists final_concentration Use this compound at or below its soluble concentration solubility_assay->final_concentration

Caption: A decision tree for systematically troubleshooting this compound precipitation issues.

Recommended Dilution Strategy for Dose-Response stock High Concentration Stock in 100% DMSO intermediate Prepare Intermediate Dilutions in 100% DMSO stock->intermediate add_to_plate Add Equal Small Volume of Each Intermediate Dilution to Assay Plate intermediate->add_to_plate result Constant Final DMSO Concentration Across All Doses add_to_plate->result

Caption: Workflow for preparing serial dilutions to maintain a constant final DMSO concentration.

References

Optimizing R-87366 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: R-87366

This guide provides troubleshooting information and answers to frequently asked questions for researchers using this compound. It is designed to help you optimize the compound's concentration for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific agonist for Toll-like Receptor 7 (TLR7). Its binding to TLR7 in the endosome of immune cells, such as plasmacytoid dendritic cells (pDCs), initiates a downstream signaling cascade. This cascade results in the activation of transcription factors like IRF7 and NF-κB, leading to the robust production of Type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines.

Q2: What is the recommended concentration range for initial experiments?

A2: For most in vitro applications using human peripheral blood mononuclear cells (PBMCs) or isolated pDCs, we recommend starting with a dose-response experiment ranging from 0.1 µM to 10 µM. The optimal concentration typically falls between 1 µM and 5 µM, where maximal cytokine induction is observed with minimal impact on cell viability.

Q3: How should I prepare and store this compound?

A3: this compound is supplied as a lyophilized powder. For a stock solution, reconstitute the powder in sterile, endotoxin-free DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to prevent solvent-induced toxicity.

Q4: Which cell types are most responsive to this compound?

A4: Cells expressing TLR7 are responsive to this compound. Plasmacytoid dendritic cells (pDCs) are the most potent responders, producing high levels of IFN-α. Other immune cells like B cells and monocytes also respond, though their cytokine profile may differ.

Troubleshooting Guide

Issue 1: Low or No Efficacy (e.g., minimal IFN-α secretion)

Potential Cause Recommended Action
Sub-optimal Concentration Perform a dose-response experiment (see Protocol 1) from 0.1 µM to 10 µM to identify the optimal concentration for your specific cell type and experimental conditions.
Incorrect Compound Preparation Ensure the stock solution was prepared in high-quality DMSO and diluted correctly. Verify that the final DMSO concentration in the well is non-toxic (<0.1%). Prepare fresh dilutions from a new aliquot of the stock solution.
Low Target Cell Frequency The primary responders (pDCs) can be low in frequency in total PBMC preparations. Consider enriching for pDCs or using a cell line known to express TLR7.
Cell Health and Viability Check cell viability before and after the experiment using a reliable method (see Protocol 2). Poor cell health will lead to a blunted response.
Assay Timing Cytokine production is time-dependent. For IFN-α, peak secretion is often observed between 18 and 24 hours post-stimulation. Perform a time-course experiment to determine the optimal endpoint.

Issue 2: High Cell Toxicity or Death

Potential Cause Recommended Action
Concentration Too High High concentrations of this compound (>10 µM) can induce activation-induced cell death. Reduce the concentration to the 1-5 µM range. Refer to the dose-response data in Table 1.
DMSO Toxicity Ensure the final concentration of the DMSO vehicle in the culture medium is below 0.1%. Prepare a vehicle-only control (medium + equivalent DMSO concentration) to confirm the solvent is not the cause of toxicity.
Contamination Test cell cultures for microbial contamination, which can cause cell death and confound results.

Data Summary

Table 1: Dose-Response of this compound on Human PBMCs

The following data represents a typical experiment where human PBMCs were incubated with varying concentrations of this compound for 24 hours. IFN-α in the supernatant was measured by ELISA, and cell viability was assessed using a WST-1 assay.

This compound Conc. (µM)Mean IFN-α (pg/mL)Standard DeviationCell Viability (%)
0 (Vehicle Control)15± 4.599
0.1850± 9898
0.53200± 21097
1.0 6500 ± 450 96
2.5 6800 ± 510 95
5.04100± 36091
10.02100± 25082

Data indicate an optimal efficacy window between 1.0 µM and 2.5 µM, where IFN-α secretion is maximal and cell viability remains high.

Visualizations and Diagrams

R87366_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R87366 This compound TLR7 TLR7 R87366->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IRF7_complex IRF7 Complex (IKKα, IRAK1) TRAF6->IRF7_complex NFkB_complex IKK Complex TRAF6->NFkB_complex pIRF7 p-IRF7 IRF7_complex->pIRF7 phosphorylates IFNa_gene IFN-α Gene Transcription pIRF7->IFNa_gene translocates pNFkB p-NF-κB NFkB_complex->pNFkB phosphorylates pNFkB->IFNa_gene translocates

Caption: this compound mediated TLR7 signaling pathway leading to IFN-α production.

exp_workflow cluster_analysis Data Collection start Start: Isolate PBMCs seed Seed Cells in 96-well Plate start->seed treat Add Compound to Cells seed->treat prep Prepare this compound Dilutions prep->treat incubate Incubate 24 hours at 37°C, 5% CO₂ treat->incubate supernatant Collect Supernatant incubate->supernatant cells Process Cells incubate->cells elisa Perform IFN-α ELISA supernatant->elisa viability Perform Viability Assay (WST-1) cells->viability end End: Analyze Data elisa->end viability->end

Caption: General experimental workflow for testing this compound efficacy.

troubleshooting_logic start Problem: Low IFN-α Secretion check_viability Is cell viability >90%? start->check_viability viability_ok Check Compound & Assay check_viability->viability_ok Yes viability_bad Troubleshoot Cell Health: - Check for contamination - Use fresh cells - Reduce compound concentration check_viability->viability_bad No check_controls Do positive controls work? viability_ok->check_controls controls_ok Optimize this compound Concentration: - Run dose-response - Check compound prep/storage check_controls->controls_ok Yes controls_bad Troubleshoot Assay: - Check ELISA reagents - Verify plate reader settings - Confirm protocol check_controls->controls_bad No

How to minimize off-target effects of R-87366

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of the hypothetical kinase inhibitor, R-87366.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?

A2: The optimal concentration is typically at or slightly above the IC50 (or EC50) value for the primary target, as this minimizes the likelihood of engaging lower-affinity off-targets.[2] It is essential to perform a dose-response curve to determine the minimal concentration required for the desired on-target effect.[2][3] Using concentrations that are too high can lead to the inhibition of multiple proteins.[4]

Q3: My cells are showing unexpected toxicity after treatment with this compound. What should I do?

A3: Unexpected toxicity can be a sign of off-target effects, where this compound may be interacting with proteins essential for cell survival.[2] To troubleshoot this, you can:

  • Lower the concentration: Determine the minimal effective dose for on-target activity.[1][2]

  • Conduct a cell viability assay: Assess toxicity across multiple cell lines to check for cell-type specificity.[1]

  • Run an off-target screen: Use a broad kinase panel to identify unintended targets that might be causing the toxic effects.[1]

Q4: The phenotype I observe with this compound does not align with the known function of its primary target. What are the next steps?

A4: This discrepancy often points towards off-target effects. To validate that the observed phenotype is due to on-target activity, you should:

  • Use a structurally distinct inhibitor: Treat cells with a different inhibitor that targets the same protein.[1][2] If the same phenotype is observed, it is more likely to be an on-target effect.[2]

  • Perform a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound.[2] If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNAi to knock down the intended target can help confirm that the phenotype is a direct result of modulating the target of interest.[1]

Q5: What are the best control experiments to include when working with this compound?

A5: Proper controls are essential for interpreting your results correctly.[5][6] Key controls include:

  • Negative Control: A vehicle-only control (e.g., DMSO) is used to ensure that the solvent for this compound is not causing the observed effects.[5] This helps to rule out false positives.[5]

  • Positive Control: A well-characterized inhibitor for the same target can confirm that the experimental system is capable of producing the expected result.[1][6]

  • Inactive Compound Control: If available, use a structurally similar but biologically inactive version of this compound. This helps confirm that the observed effects are due to the specific activity of this compound and not some general property of the chemical scaffold.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table shows the inhibitory activity (IC50) of this compound against its primary target (Kinase X) and a panel of other kinases to assess its selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X (Primary Target) 15 1
Kinase A85057
Kinase B1,20080
Kinase C> 10,000> 667
Kinase D3,500233

Data are hypothetical and for illustrative purposes only.

Table 2: Dose-Response of this compound on Cell Viability and Target Phosphorylation

This table illustrates how to correlate the on-target effect (inhibition of target phosphorylation) with potential off-target toxicity (decreased cell viability) at different concentrations.

This compound Conc. (nM)% Inhibition of Target Phosphorylation% Cell Viability
0 (Vehicle)0100
11598
104595
25 (EC50) 52 92
1008588
5009865
10009940

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity

Objective: To determine the concentration range of this compound that effectively inhibits its primary target in a cellular context.

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Create a series of dilutions to achieve a range of final concentrations.[1]

  • Treatment: Treat cells with the various concentrations of this compound or a vehicle control for a specified time.

  • Lysis: After treatment, wash the cells with cold PBS and lyse them in an appropriate buffer.

  • Analysis: Use an immunoassay (e.g., Western blot or ELISA) to measure the phosphorylation status of the direct downstream substrate of the target kinase.

  • Data Calculation: Calculate the percent inhibition for each concentration and plot the dose-response curve to determine the EC50 value.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its intended target within intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.[2]

  • Heating: Lyse the cells and heat the lysates at a range of temperatures (e.g., 40°C to 70°C).[2]

  • Protein Separation: Centrifuge the samples to separate the soluble protein fraction from the aggregated proteins.[2]

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting.[2]

  • Analysis: The binding of this compound should stabilize its target protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Protocol 3: Rescue Experiment with a Resistant Mutant

Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the primary target.[2]

Methodology:

  • Generate Resistant Mutant: Introduce a point mutation in the target protein's kinase domain that is known or predicted to prevent this compound binding without affecting the protein's function.

  • Transfection: Transfect cells with a vector expressing either the wild-type target protein or the this compound-resistant mutant.[2]

  • Treatment: Treat both sets of transfected cells with this compound at a concentration that elicits the phenotype of interest.

  • Phenotypic Analysis: Assess the cellular phenotype (e.g., cell proliferation, apoptosis) in both wild-type and mutant-expressing cells.

  • Expected Outcome: If the phenotype is reversed or significantly reduced in cells expressing the resistant mutant, this provides strong evidence for an on-target effect.[2]

Visualizations

Signaling Pathways

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Substrate 1 Substrate 1 Kinase X->Substrate 1 Cellular Response Cellular Response Substrate 1->Cellular Response Kinase Y Kinase Y Substrate 2 Substrate 2 Kinase Y->Substrate 2 Side Effect Side Effect Substrate 2->Side Effect This compound This compound This compound->Kinase X Inhibition This compound->Kinase Y Off-Target Inhibition

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflows

G start Observe Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response cetsa Confirm Target Engagement (CETSA) dose_response->cetsa decision Phenotype Matches Target Function? cetsa->decision on_target Conclusion: On-Target Effect decision->on_target Yes off_target_investigation Investigate Off-Target Effects decision->off_target_investigation No secondary_inhibitor Use Structurally Different Inhibitor off_target_investigation->secondary_inhibitor rescue_experiment Perform Rescue Experiment secondary_inhibitor->rescue_experiment off_target_conclusion Conclusion: Off-Target Effect Likely rescue_experiment->off_target_conclusion

Caption: Workflow for validating on-target vs. off-target effects.

References

R-87366 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: R-87366

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of compound this compound in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.

Q2: What is the optimal solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM). For aqueous working solutions, it is critical to ensure the final DMSO concentration in the experimental medium is non-toxic to the cells (typically <0.1%).

Q3: Is this compound sensitive to environmental factors like light or pH?

A3: Yes. This compound exhibits sensitivity to both light and pH. It is recommended to handle the compound and its solutions in low-light conditions (e.g., by wrapping tubes in foil). The compound is most stable in a neutral pH range (6.8-7.4); stability decreases in acidic or alkaline conditions.

Troubleshooting Guide: Stability in Long-Term Experiments

Q4: We are observing a significant loss of this compound efficacy in our cell culture experiments that extend beyond 48 hours. What is the likely cause?

A4: This is a documented characteristic of this compound, primarily attributed to its limited stability in aqueous cell culture media at 37°C. The primary causes are chemical degradation and potential precipitation over time. The following sections provide guidance on how to identify and mitigate these issues.

Q5: How can I determine if this compound is degrading in my specific cell culture medium?

A5: The most reliable method is to quantify the concentration of this compound in your culture medium over the time course of your experiment. This can be achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure: Collect aliquots of the this compound-supplemented medium from a cell-free culture flask at various time points (e.g., 0, 24, 48, 72 hours) incubated at 37°C. Analyze the concentration of the parent compound. A significant decrease indicates degradation.

  • Expected Outcome: As shown in the data tables below, this compound concentration can decrease by over 50% within 72 hours in some standard media.

Q6: What are the best practices for maintaining a therapeutic concentration of this compound in experiments lasting several days?

A6: To counteract degradation, a media replenishment strategy is highly recommended.

  • For experiments up to 72 hours: Perform a partial media change every 24 hours. Replace 50% of the old media with fresh media containing the desired final concentration of this compound.

  • For experiments longer than 72 hours: A full media change every 48 hours is advised to prevent the accumulation of degraded compound byproducts and maintain a stable concentration of active this compound.

Q7: Could the loss of activity be due to this compound precipitating out of the medium? How can I check for this?

A7: Yes, precipitation is a potential issue, especially if the working concentration is near its solubility limit in the aqueous medium.

  • Visual Inspection: Carefully inspect the culture flask or plate under a microscope for any visible precipitates or crystals, which may not be apparent to the naked eye.

  • Centrifugation Test: Collect the medium from a culture dish where precipitation is suspected. Centrifuge the medium at high speed (e.g., >10,000 x g) for 15 minutes. If a pellet is formed, it may contain the precipitated compound. You can then re-dissolve this pellet in a small volume of pure DMSO and analyze it via HPLC to confirm its identity.

Quantitative Data Summary

The following tables summarize the stability and solubility data for this compound.

Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time Point (Hours) Remaining this compound in DMEM (%) Remaining this compound in RPMI-1640 (%)
0 100% 100%
24 85% 81%
48 62% 55%

| 72 | 45% | 38% |

Table 2: Solubility of this compound

Solvent Maximum Solubility
DMSO > 50 mM
Ethanol ~5 mM

| PBS (pH 7.2) | < 25 µM |

Key Experimental Protocols

Protocol 1: HPLC-Based Quantification of this compound in Cell Culture Media

  • Sample Preparation: a. Prepare a cell-free flask containing 10 mL of your chosen culture medium supplemented with the experimental concentration of this compound. b. Incubate the flask at 37°C in a CO₂ incubator. c. At each time point (0, 24, 48, 72h), withdraw a 500 µL aliquot of the medium. d. To precipitate proteins, add 1 mL of ice-cold acetonitrile to the aliquot. Vortex vigorously for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream. g. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound (e.g., 280 nm).

    • Quantification: Calculate the concentration based on a standard curve generated from known concentrations of this compound.

Diagrams and Workflows

Stabilitron_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor SK Stabilitron Kinase (SK) Receptor->SK GF Growth Factor GF->Receptor Downstream Downstream Effector SK->Downstream Phosphorylates Apoptosis Inhibition of Apoptosis Downstream->Apoptosis R87366 This compound R87366->SK Inhibits Troubleshooting_Workflow Start Start: Loss of this compound Efficacy Observed CheckDegradation 1. Assess Degradation: Quantify this compound in media over 72h via HPLC. Start->CheckDegradation IsDegraded Is concentration decreasing >20% per 24h? CheckDegradation->IsDegraded ImplementChanges 2. Mitigate Degradation: Implement partial (24h) or full (48h) media changes. IsDegraded->ImplementChanges Yes CheckPrecipitation 3. Check for Precipitation: Microscopic inspection and centrifugation test of media. IsDegraded->CheckPrecipitation No ImplementChanges->CheckPrecipitation IsPrecipitate Is precipitate observed? CheckPrecipitation->IsPrecipitate LowerConcentration 4. Mitigate Precipitation: Lower working concentration or assess alternative formulations. IsPrecipitate->LowerConcentration Yes ReEvaluate Re-evaluate Efficacy IsPrecipitate->ReEvaluate No LowerConcentration->ReEvaluate

Author: BenchChem Technical Support Team. Date: November 2025

As information on "R-87366" is not publicly available, this guide has been created for a hypothetical small molecule inhibitor, designated Compound-X , to illustrate the format and content of a technical support resource for researchers. Compound-X is presented as a selective inhibitor of the fictional Kinase-Y.

Technical Support Center: Compound-X

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers successfully use Compound-X in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Compound-X and what is its mechanism of action? A1: Compound-X is a potent and selective ATP-competitive inhibitor of Kinase-Y. It is designed for in vitro and cell-based assays to study the role of the Kinase-Y signaling pathway.

Q2: How should I prepare and store Compound-X? A2: Compound-X is supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution in 100% DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Please refer to the data table below for specifics.

Q3: What is the recommended working concentration for cell-based assays? A3: The optimal working concentration can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. A typical starting point is to perform a dose-response curve ranging from 10 nM to 10 µM. See the tables below for more detailed recommendations.

Q4: Is Compound-X soluble in aqueous media like cell culture medium? A4: Compound-X has low solubility in aqueous solutions. It is critical to dilute the DMSO stock solution into your final assay medium with vigorous mixing immediately before use. The final DMSO concentration should be kept below 0.5% to minimize solvent-induced artifacts. Precipitates may form if the compound's solubility limit in the final medium is exceeded.

Data Presentation

Table 1: Compound-X Properties and Storage

PropertyValue
Molecular Weight450.5 g/mol
FormulationLyophilized powder
Recommended SolventDMSO
Stock Solution Conc.10 mM
Stock Solution Storage-20°C (up to 6 months) or -80°C (>6 months)
Aqueous Solubility< 1 µM

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeCell TypeRecommended Starting RangeNotes
In Vitro Kinase Assay(Biochemical)1 nM - 1 µMDetermine IC50 against purified Kinase-Y.
Western Blot (Target Inhibition)HEK293, HeLa100 nM - 5 µMMeasure inhibition of downstream substrate phosphorylation.
Cell Viability (e.g., MTT)A549, MCF71 µM - 25 µMAssess cytotoxicity over 48-72 hours.
ImmunofluorescenceU2OS50 nM - 2 µMShorter incubation times (2-6 hours) are often sufficient.

Signaling Pathway and Workflow Diagrams

Signaling_Pathway cluster_pathway Kinase-Y Signaling Cascade Upstream_Activator Upstream Activator Kinase_Y Kinase-Y Upstream_Activator->Kinase_Y Activates Downstream_Substrate Downstream Substrate (Phosphorylated) Kinase_Y->Downstream_Substrate Phosphorylates Biological_Response Biological Response Downstream_Substrate->Biological_Response Compound_X Compound-X Compound_X->Kinase_Y Inhibits On_Target_Confirmation A 1. Confirm Activity (In Vitro Kinase Assay) B 2. Confirm Target Engagement (Cell-Based Assay) A->B If IC50 is potent C 3. Measure Downstream Effect (e.g., Western Blot) B->C If EC50 is potent D On-Target Activity Confirmed C->D If downstream pathway is inhibited Cytotoxicity_Troubleshooting Start Unexpected Cell Death Observed Check_DMSO Is DMSO control also toxic? Start->Check_DMSO Lower_DMSO Lower final DMSO concentration to <0.1% Check_DMSO->Lower_DMSO Yes Dose_Response Perform viability assay (e.g., MTT, CellTiter-Glo) Check_DMSO->Dose_Response No Determine_Window Determine therapeutic window: Concentration that inhibits target without causing >10-20% death Dose_Response->Determine_Window Off_Target Consider off-target cytotoxicity Determine_Window->Off_Target

Technical Support Center: Improving Signal-to-Noise Ratio in R-87366 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-87366 assays. Our goal is to help you overcome common challenges and improve the signal-to-noise ratio in your experiments for more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to the assays?

A1: this compound is a novel inhibitor of the hypothetical "Kinase-Y" signaling pathway, which is implicated in certain proliferative diseases. Assays for this compound typically measure the downstream effects of Kinase-Y inhibition, often through fluorescence-based readouts that quantify changes in protein phosphorylation, gene expression, or cell viability. A low signal-to-noise ratio can obscure the true effect of this compound on this pathway.

Q2: What are the common sources of high background noise in this compound fluorescence assays?

A2: High background noise in fluorescence assays can stem from several factors:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins, as well as from components in the cell culture media such as phenol red and riboflavin, can contribute to a high background signal.[1]

  • Nonspecific Binding: The fluorescent probe or antibodies used in the assay may bind to unintended targets or the surfaces of the assay plate.[1]

  • Light Leakage and Scattering: Improper shielding of the instrument or scattering of excitation light can elevate background readings.[1]

  • Detector Noise: Electronic noise from the photodetector, especially at high gain settings, can be a significant contributor.[1]

Q3: How can I reduce autofluorescence in my cell-based assays with this compound?

A3: To minimize autofluorescence, consider these strategies:

  • Use Phenol Red-Free Media: Phenol red is a known source of fluorescence in cell culture media.[1] Switching to a phenol red-free formulation during the assay can significantly lower the background.

  • Select Red-Shifted Dyes: Cellular autofluorescence is more prominent in the green part of the spectrum.[1] Using fluorescent probes that are excited by and emit light at longer wavelengths (in the red or far-red spectrum) can help avoid this interference.[2]

Q4: What can I do if I am observing a very low signal from my this compound treated samples?

A4: A low signal can be due to several factors. Here are some troubleshooting steps:

  • Optimize this compound Concentration: Perform a dose-response curve to ensure you are using a concentration of this compound that elicits a measurable biological response.

  • Check Probe/Antibody Concentration: The concentration of the fluorescent probe or antibody may be insufficient. A titration experiment can help determine the optimal concentration.

  • Verify Excitation and Emission Wavelengths: Ensure that the filter sets on your plate reader or microscope match the excitation and emission maxima of your fluorophore.

  • Prevent Photobleaching: Minimize the exposure of your samples to light. For microscopy, using an anti-fade mounting medium can be beneficial.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence from cells or mediaUse phenol red-free media.[1] Consider using red-shifted fluorescent dyes.[2]
Nonspecific binding of fluorescent probe/antibodyIncrease the number and stringency of wash steps.[1] Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer.[1]
Contaminated reagents or buffersPrepare fresh reagents and use high-purity water and solvents. Filter-sterilize buffers to remove particulate matter.
High detector gain settingsReduce the gain on your instrument to the lowest setting that still allows for detection of your specific signal.
Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise.

Potential Cause Recommended Solution
Suboptimal this compound concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment.
Insufficient fluorescent probe/antibody concentrationTitrate the fluorescent probe or antibody to find the concentration that yields the best signal without increasing background.
Inefficient probe loading or antibody bindingOptimize loading conditions (e.g., incubation time, temperature). For intracellular targets, ensure cell permeabilization is adequate.
PhotobleachingMinimize light exposure of the samples. Use anti-fade reagents where applicable.
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can make data interpretation difficult.

Potential Cause Recommended Solution
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser.
"Edge effects" in the microplateAvoid using the outer wells of the plate, as they are more susceptible to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier.[1]
Temperature or CO2 gradients during incubationAllow plates to equilibrate to room temperature before adding reagents and reading. Ensure the incubator provides uniform temperature and CO2 distribution.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

Protocol 1: General Cell-Based Fluorescence Assay for this compound Activity

This protocol provides a framework for a typical fluorescence-based assay to measure the effect of this compound.

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a clear-bottom, black-walled 96-well plate at a predetermined optimal density.

    • Incubate for 24-48 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in appropriate serum-free or low-serum media.

    • Remove the culture medium from the wells and replace it with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration.

  • Fluorescent Staining:

    • Remove the treatment medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Add the fluorescent probe or primary antibody solution (in an appropriate buffer, e.g., PBS with a blocking agent) to each well.

    • Incubate for the recommended time, protected from light.

    • If using a primary antibody, wash with PBS and then add the fluorescently labeled secondary antibody solution. Incubate as recommended, protected from light.

  • Signal Measurement:

    • Remove the probe/antibody solution and wash the cells to remove any unbound reagent.

    • Add a final volume of assay buffer or PBS to the wells.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the average background fluorescence (from wells with no cells or unstained cells) from all measurements.

    • Calculate the signal-to-noise ratio: S/N = (Mean Signal of Positive Control) / (Mean Signal of Negative Control).

    • Plot the dose-response curve of this compound.

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise Ratio start Low Signal-to-Noise Ratio check_signal Is the signal low? start->check_signal check_background Is the background high? start->check_background check_signal->check_background No optimize_concentration Optimize this compound and probe concentrations check_signal->optimize_concentration Yes reduce_autofluorescence Use phenol red-free media and red-shifted dyes check_background->reduce_autofluorescence Yes end_good High Signal-to-Noise Ratio check_background->end_good No optimize_staining Optimize staining protocol (time, temp) optimize_concentration->optimize_staining check_instrument Check instrument settings (filters, gain) optimize_staining->check_instrument check_instrument->end_good improve_washing Increase wash steps and use blocking agents reduce_autofluorescence->improve_washing check_reagents Prepare fresh reagents and filter buffers improve_washing->check_reagents check_reagents->end_good

Caption: A flowchart for troubleshooting poor signal-to-noise ratios.

Hypothetical Signaling Pathway of this compound R87366 This compound KinaseY Kinase-Y R87366->KinaseY Inhibits DownstreamEffector Downstream Effector KinaseY->DownstreamEffector Activates Phosphorylation Phosphorylation DownstreamEffector->Phosphorylation GeneExpression Gene Expression Phosphorylation->GeneExpression FluorescentReadout Fluorescent Readout Phosphorylation->FluorescentReadout Measures CellProliferation Cell Proliferation GeneExpression->CellProliferation

References

R-87366 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the assessment and mitigation of cytotoxicity associated with the investigational compound R-87366. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational compound. While the precise mechanism is under active investigation, preliminary data suggests that it may modulate critical signaling pathways involved in cell survival and proliferation, such as the MAPK and Ras/Raf pathways. Its activity appears to enhance the cytotoxic potential of immune cells, like Natural Killer (NK) cells, against tumor cells.

Q2: What are the known cytotoxic effects of this compound in preclinical studies?

A2: In preclinical models, this compound has demonstrated potent anti-tumor activity. This is associated with direct and indirect cytotoxic effects, including the induction of apoptosis in cancer cells. It has been observed to increase the expression of key cytolytic molecules such as perforin and granzymes in immune effector cells.

Q3: Are there any established biomarkers for predicting this compound-induced cytotoxicity?

A3: The identification of predictive biomarkers for this compound-induced cytotoxicity is ongoing. Current research is focused on evaluating the expression levels of components within the MAPK and Ras/Raf signaling pathways in tumor cells, as well as the baseline activity of immune effector cells.

Q4: What cell types are most sensitive to this compound?

A4: this compound has shown significant activity against various cancer cell lines, particularly those of hematological origin such as chronic myeloid leukemia and acute myeloid leukemia. The sensitivity of normal, healthy cells is a key aspect of ongoing safety and toxicology studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in cytotoxicity assay results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Fluctuation in incubator CO2 or temperature.Regularly calibrate and monitor incubator settings.
Unexpectedly high cytotoxicity in control cells Contamination of cell culture (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Issues with the vehicle (e.g., DMSO) concentration.Ensure the final concentration of the vehicle is consistent across all wells and is below the cytotoxic threshold for the cell line.
Problems with assay reagents.Check the expiration dates of all reagents. Prepare fresh reagents as needed.
Low or no observed cytotoxicity at expected concentrations Poor compound solubility.Visually inspect the compound in solution for precipitation. Consider using a different solvent or a solubility-enhancing agent.
Cell line resistance.Verify the identity of the cell line. Consider using a different cell line with known sensitivity.
Incorrect assay incubation time.Optimize the incubation time for the specific cell line and compound.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) Different mechanisms of cell death being measured.MTT measures metabolic activity, while LDH measures membrane integrity. Use multiple assays to get a comprehensive view of cytotoxicity.
Timing of the assay.The kinetics of different cell death pathways can vary. Perform a time-course experiment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess cell viability by measuring the metabolic activity of cells treated with this compound.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Multichannel pipette

  • Plate reader (as per kit instructions)

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, maximum LDH release control).

  • Incubate the plate for the desired treatment duration.

  • Following the manufacturer's instructions for the LDH assay kit, transfer the cell-free supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.

Visualizations

R87366_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras This compound This compound This compound->Receptor Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Cytotoxicity_Assessment_Workflow Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Serial dilutions of this compound) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition 5. Data Acquisition (Plate Reader) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Calculate IC50, % viability) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Logic Start Unexpected Results High_Variability High Variability? Start->High_Variability Check_Seeding Check Cell Seeding & Plate Edges High_Variability->Check_Seeding Yes High_Control_Cytotoxicity High Control Cytotoxicity? High_Variability->High_Control_Cytotoxicity No End Resolved Check_Seeding->End Check_Contamination Check for Contamination & Vehicle Effects High_Control_Cytotoxicity->Check_Contamination Yes Low_Cytotoxicity Low/No Cytotoxicity? High_Control_Cytotoxicity->Low_Cytotoxicity No Check_Contamination->End Check_Solubility Check Compound Solubility & Cell Line Resistance Low_Cytotoxicity->Check_Solubility Yes Low_Cytotoxicity->End No Check_Solubility->End

Technical Support Center: Overcoming Resistance to R-87366

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the novel anti-cancer compound R-87366. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the (hypothetical) kinase "Resist-Kinase 1" (RK1). RK1 is a critical downstream effector in the oncogenic "Growth Factor Receptor X" (GFRX) signaling pathway. By inhibiting RK1, this compound is designed to block pro-survival signaling and induce apoptosis in cancer cells dependent on this pathway.

Q2: My cells that were initially sensitive to this compound are now showing reduced response. What are the common reasons for this?

A2: Acquired resistance to targeted therapies like this compound is a common challenge in cancer research. The primary suspected mechanisms for resistance in cell lines include:

  • Secondary mutations in the RK1 target: Mutations in the gene encoding RK1 can prevent this compound from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can adapt by upregulating alternative survival pathways to circumvent the RK1 blockade. A common example is the activation of the PI3K/Akt signaling pathway.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Tumor heterogeneity: The original cell population may have contained a small subpopulation of cells with pre-existing resistance mechanisms. Treatment with this compound eliminates the sensitive cells, allowing the resistant population to become dominant.

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound (Increased IC50)

Your cell viability assays show a rightward shift in the dose-response curve, indicating a higher IC50 value for this compound compared to previous experiments.

Possible Causes and Solutions:

Possible Cause Suggested Action
Development of a resistant cell population Compare the IC50 of your current cell line with that of a fresh, early-passage vial of the parental cell line. A significant difference confirms acquired resistance.
Compound degradation Ensure that your stock solution of this compound is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
Inconsistent cell seeding density Cell density can influence drug response. Maintain a consistent seeding density across all experiments and between sensitive and suspected resistant cell lines.
Assay variability Review your cell viability assay protocol for any inconsistencies. Ensure that incubation times and reagent concentrations are consistent.

Quantitative Data Example: IC50 Shift in this compound Resistant Cells

The following table illustrates a hypothetical shift in IC50 values in a cancer cell line (e.g., HCC-827) that has developed resistance to this compound.

Cell LineThis compound IC50 (nM)Fold Resistance
HCC-827 (Parental)10-
HCC-827-RR (Resistant)15015
Problem 2: No Downstream Effect on RK1 Signaling Pathway

Western blot analysis shows no change in the phosphorylation of downstream targets of RK1 after treatment with this compound in your cell line, which was previously responsive.

Possible Causes and Solutions:

  • Activation of Bypass Pathways: The cells may have activated an alternative signaling pathway that compensates for the inhibition of RK1.

    • Recommendation: Perform a western blot analysis to probe for the activation of common resistance pathways, such as the PI3K/Akt or MAPK/ERK pathways. Look for increased phosphorylation of key proteins like Akt and ERK.

  • Target Mutation: A mutation in the RK1 protein may be preventing this compound from binding.

    • Recommendation: Sequence the RK1 gene in your resistant cell line to identify any potential mutations in the drug-binding pocket.

  • Drug Efflux: The compound may be actively transported out of the cells.

    • Recommendation: Co-incubate the cells with this compound and a known ABC transporter inhibitor (e.g., verapamil). A restoration of this compound activity would suggest the involvement of drug efflux pumps.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Begin by culturing the cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5- to 2-fold.

  • Monitor and Passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a fresh medium with the same concentration of this compound.

  • Repeat Dose Escalation: Repeat step 3, gradually increasing the drug concentration. It is advisable to freeze down cell stocks at each new concentration.

  • Establish a Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Characterize the Resistant Line: Once a resistant line is established, confirm the new IC50 and perform further experiments to elucidate the mechanism of resistance.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol provides a general procedure for analyzing protein expression and phosphorylation in key signaling pathways.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RK1, anti-total-RK1, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed both sensitive and resistant cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells on ice using lysis buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Hypothetical GFRX-RK1 Signaling Pathway

This diagram illustrates the hypothetical signaling pathway targeted by this compound and a potential bypass mechanism through the PI3K/Akt pathway.

GFRX_RK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFRX GFRX PI3K PI3K GFRX->PI3K Bypass Activation RK1 RK1 GFRX->RK1 Primary Signal Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival RK1->Survival R87366 This compound R87366->RK1

Caption: Hypothetical GFRX-RK1 signaling pathway and this compound inhibition.

Workflow for Generating Resistant Cell Lines

This diagram outlines the key steps involved in the experimental generation of drug-resistant cell lines in vitro.

Generate_Resistant_Cells start Start with Parental Cell Line determine_ic50 Determine Initial IC50 start->determine_ic50 culture_low_dose Culture with low dose of this compound (e.g., IC20) determine_ic50->culture_low_dose monitor_growth Monitor for Growth Recovery culture_low_dose->monitor_growth increase_dose Increase Drug Concentration monitor_growth->increase_dose repeat_cycle Repeat Cycle increase_dose->repeat_cycle repeat_cycle->culture_low_dose Continue Escalation characterize Characterize Resistant Cell Line (New IC50) repeat_cycle->characterize Resistance Achieved end Resistant Cell Line Established characterize->end

Caption: Workflow for generating drug-resistant cell lines.

Troubleshooting Logic for Reduced this compound Efficacy

This decision tree provides a logical workflow for troubleshooting experiments where this compound shows reduced efficacy.

Troubleshooting_Logic start Reduced this compound Efficacy (High IC50) check_reagents Check Compound Stability & Cell Culture Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok fix_reagents Prepare Fresh Reagents, Standardize Protocols reagents_ok->fix_reagents No compare_parental Compare IC50 to Parental Cell Line reagents_ok->compare_parental Yes is_resistant Significant IC50 Shift? compare_parental->is_resistant not_resistant Issue Likely Assay-Related is_resistant->not_resistant No investigate_mechanism Investigate Resistance Mechanism is_resistant->investigate_mechanism Yes wb_analysis Western Blot for Bypass Pathways investigate_mechanism->wb_analysis sequencing Sequence RK1 Gene investigate_mechanism->sequencing efflux_assay Drug Efflux Assay investigate_mechanism->efflux_assay

Caption: Troubleshooting decision tree for this compound resistance.

Technical Support Center: Refining Delivery Methods for TLR7 Agonists in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of Toll-like receptor 7 (TLR7) agonists, with a focus on the well-characterized imidazoquinoline compound, Resiquimod (R848), which is presumed to be the intended subject of inquiries related to "R-87366".

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with the in vivo delivery of small molecule TLR7 agonists like R848?

A1: The primary challenge with systemic administration of potent TLR7 agonists such as R848 is managing their toxicity profile. Due to their low molecular weight, these compounds can rapidly distribute into systemic circulation following subcutaneous or intratumoral injection, leading to widespread inflammation and severe immune-related toxicities.[1] These adverse effects can include cytokine release syndrome, flu-like symptoms, lymphopenia, and anemia, which can limit the therapeutic window.[1][2]

Q2: What are the common routes of administration for TLR7 agonists in preclinical in vivo studies?

A2: Common routes of administration in preclinical models include intraperitoneal (i.p.), intravenous (i.v.), subcutaneous (s.c.), and topical application. The choice of administration route significantly impacts the resulting immune response and toxicity. For instance, i.p. injection has been shown to be superior to s.c. administration in some lung cancer models for achieving an effective antitumor response.[3] Systemic routes like i.v. and i.p. can lead to broad immune activation but also higher toxicity.[3][4][5] Local delivery through intratumoral or topical administration is often explored to concentrate the therapeutic effect and minimize systemic side effects.[2][6]

Q3: What are some advanced formulation strategies to improve the delivery and safety profile of R848?

A3: Several advanced formulation strategies are being developed to enhance the therapeutic index of TLR7 agonists:

  • Nanocarriers: Encapsulating R848 in nanoformulations, such as nanoemulsions or polymeric nanogels, can improve stability, prolong release, and enhance delivery to target tissues.[7][8][9][10]

  • Prodrugs: Conjugating R848 to other molecules, like α-tocopherol, can create a prodrug that, when formulated as a nano-suspension, forms a depot at the injection site for localized and sustained immune activation.[1]

  • Antibody-Drug Conjugates (ADCs): Linking a TLR7 agonist to a tumor-targeting antibody allows for specific delivery to the tumor microenvironment. This approach enhances local myeloid cell activation while limiting systemic exposure and toxicity.[2][11]

  • Supramolecular Assemblies: Non-covalent self-assembly of R848 with water-soluble polymers can create nano-sized constructs that improve its pharmacokinetic profile and immunostimulatory potential.[12]

Q4: What is the mechanism of action of TLR7 agonists?

A4: TLR7 agonists are recognized by the Toll-like receptor 7, which is an endosomal pattern recognition receptor.[13][14] This recognition primarily occurs in immune cells like plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs).[1][15] Activation of TLR7 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and IRF7.[13][14][16] This, in turn, results in the production of type I interferons (IFN-α) and pro-inflammatory cytokines such as TNF-α and IL-12, which are crucial for initiating both innate and adaptive anti-tumor and anti-viral immune responses.[1][3][14]

Troubleshooting Guide

Problem 1: High systemic toxicity and adverse events (e.g., weight loss, lethargy) are observed after administration.

Possible Cause Suggested Solution
Rapid systemic distribution of the free drug. Systemic administration of unconjugated small-molecule TLR7 agonists often leads to a rapid spike in cytokine levels, causing toxicity.[1][7] Consider switching to a localized delivery route such as intratumoral injection to confine the immune response.[2]
Dose is too high. The dose required to achieve a therapeutic effect with systemic administration may be too high to be well-tolerated.[4][5] Perform a dose-response study to identify the maximum tolerated dose (MTD). A study in mice showed that a 100 µg dose (~4 mg/kg) of R848 caused transient brain swelling, while a 50 µg dose (~2 mg/kg) resulted in metabolic changes in the hippocampus.[4][5]
Inappropriate formulation. A simple aqueous or DMSO-based solution may not provide controlled release.[3][17] Explore advanced formulations like nanoemulsions, nanogels, or conjugation to polymers or antibodies to control the pharmacokinetics and biodistribution of the agonist.[1][7][8][12] These strategies can limit systemic exposure and mitigate side effects.[7][10]

Problem 2: Lack of significant anti-tumor efficacy in an in vivo model.

Possible Cause Suggested Solution
Insufficient local concentration of the TLR7 agonist. Even with systemic administration, only a small fraction of the dose may reach the tumor.[1] Consider intratumoral administration to increase the local concentration. Alternatively, use a targeted delivery system like an antibody-drug conjugate (ADC) to specifically deliver the agonist to the tumor microenvironment.[2][11]
Suboptimal immune activation. The induced immune response may not be sufficient to control tumor growth. Local delivery of a TLR7 agonist alone may induce a systemic CD8 T cell response that is insufficient to affect a distal tumor.[6] Consider combination therapies. Combining a TLR7 agonist with an agonistic anti-CD40 antibody has been shown to enhance both local and systemic anti-tumor responses.[6]
Inappropriate timing or route of administration. The therapeutic window and efficacy can be highly dependent on the treatment schedule and delivery route. In a murine lung cancer model, intraperitoneal injection was more effective than subcutaneous, and treatment at an early stage yielded the best results.[3]
Poor solubility or stability of the formulation. The TLR7 agonist may be precipitating out of solution or degrading before it can exert its effect. Ensure the solubility and stability of your formulation. R848 can be dissolved in DMSO for stock solutions and then further diluted in vehicles like corn oil or formulations containing PEG300 and Tween80 for in vivo use.[3][17]

Quantitative Data Summary

Table 1: In Vivo Dosing and Administration of R848 in Mice

Dose Route of Administration Vehicle/Formulation Animal Model Observed Effects Reference
50 µg (~2 mg/kg)Intraperitoneal (i.p.)Endotoxin-free waterC57BL/6 MiceDecreased hippocampal N-acetylaspartate and phosphocreatine at 3h.[4][5]
100 µg (~4 mg/kg)Intraperitoneal (i.p.)Endotoxin-free waterC57BL/6 MiceTransient volume expansion in motor, somatosensory, and olfactory cortices at 3h.[4][5]
3 mg/kgIntravenous (i.v.)DMSOC57BL/6 Mice with LLC tumorsUpregulated TLR7 in DCs, enhanced DC and NK cell activation, increased serum IFN-γ, TNF-α, and IL-2.[3]
1 mg/kgIntravenous (i.v.)Not specifiedCT26 tumor-bearing miceIncreased levels of multiple cytokines and chemokines 2h post-administration.[18]

Experimental Protocols

Protocol 1: General Formulation of R848 for In Vivo Administration

  • Objective: To prepare a stock and working solution of R848 for systemic administration in mice.

  • Materials:

    • Resiquimod (R848) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile saline (0.9% NaCl)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

  • Procedure for Stock Solution:

    • Dissolve R848 powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Procedure for Working Solution (Example Formulation):

    • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, calculate the required volume of each component.[17]

    • In a sterile tube, add the required volume of the R848 DMSO stock solution.

    • Sequentially add PEG300, Tween 80, and finally sterile saline, vortexing gently between the addition of each component to ensure a clear solution.[17]

    • Prepare this formulation fresh before each use for optimal results.[17] Note: The final concentration of R848 in the working solution should be calculated based on the desired dose and injection volume for the animal model.

Protocol 2: Evaluation of In Vivo Anti-Tumor Efficacy

  • Objective: To assess the anti-tumor effect of a TLR7 agonist in a syngeneic mouse tumor model.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 or LLC) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[3][18]

    • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administration: Administer the TLR7 agonist formulation via the chosen route (e.g., i.p., i.v., or intratumorally) according to the predetermined schedule. The control group should receive the vehicle solution.

    • Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Survival Monitoring: Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior) and record survival data. Euthanize mice when tumors reach the predetermined endpoint size according to institutional guidelines.

    • Data Analysis: Plot tumor growth curves and generate Kaplan-Meier survival curves to compare treatment groups.

Protocol 3: Monitoring Immune Response by Flow Cytometry

  • Objective: To analyze the activation of immune cell populations in response to TLR7 agonist treatment.

  • Procedure:

    • Tissue Collection: At specified time points after treatment (e.g., 6, 24, 48 hours), collect tissues of interest such as spleen, draining lymph nodes, and tumors.[3]

    • Single-Cell Suspension: Process the tissues to generate single-cell suspensions using mechanical dissociation and/or enzymatic digestion.

    • Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11c for DCs, CD49b for NK cells) and activation markers (e.g., CD80, CD86, CD69).[3]

    • Flow Cytometry Acquisition: Acquire the stained samples on a flow cytometer.

    • Data Analysis: Analyze the flow cytometry data to quantify the frequency and activation status of different immune cell subsets in the treatment versus control groups.

Visualizations

TLR7_Signaling_Pathway TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits R848 R848 (Agonist) R848->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_inactive NF-κB-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates NFkB_inactive->NFkB Release Genes Gene Transcription NFkB_nuc->Genes Induces IRF7_nuc->Genes Induces Cytokines Pro-inflammatory Cytokines & Type I Interferons Genes->Cytokines Leads to

Caption: MyD88-dependent signaling pathway activated by TLR7 agonists like R848.

Experimental_Workflow General In Vivo Efficacy Workflow A 1. Formulation Preparation (TLR7 Agonist + Vehicle) D 4. Drug Administration (e.g., i.p., i.v., intratumoral) A->D B 2. Animal Model Preparation (Syngeneic Tumor Implantation) C 3. Group Randomization (Treatment vs. Vehicle Control) B->C C->D E 5. Monitoring & Data Collection D->E H 6. Endpoint Analysis D->H Endpoint F Tumor Growth Measurement E->F G Body Weight & Survival E->G L 7. Data Analysis & Interpretation F->L G->L I Immunophenotyping (Flow Cytometry) H->I J Cytokine Analysis (ELISA) H->J K Histology (IHC) H->K I->L J->L K->L

Caption: A general experimental workflow for assessing the in vivo efficacy of TLR7 agonists.

Troubleshooting_Tree Troubleshooting In Vivo TLR7 Agonist Studies Start Start: Experiment Outcome Toxicity High Systemic Toxicity? Start->Toxicity Efficacy Poor Anti-Tumor Efficacy? Start->Efficacy [No Toxicity] Toxicity->Efficacy No Dose Reduce Dose (Perform MTD study) Toxicity->Dose Yes Route Change to Local Delivery (e.g., Intratumoral) Toxicity->Route Yes Formulation1 Use Advanced Formulation (e.g., Nanocarrier, ADC) Toxicity->Formulation1 Yes LocalConc Increase Local Concentration (Intratumoral or ADC) Efficacy->LocalConc Yes Combo Add Combination Therapy (e.g., anti-CD40) Efficacy->Combo Yes Formulation2 Check Formulation Stability & Solubility Efficacy->Formulation2 Yes Success Successful Outcome Efficacy->Success No

References

Why is my R-87366 experiment not working?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing R-87366 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This leads to the downstream inhibition of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the expected cellular phenotype after this compound treatment?

The expected cellular phenotype upon this compound treatment is a dose-dependent decrease in cell proliferation and viability in cancer cell lines with a constitutively active MAPK/ERK pathway. This is often accompanied by cell cycle arrest at the G1 phase.

Troubleshooting Guide

Problem 1: No significant decrease in cell viability after this compound treatment.

This is a common issue that can arise from several factors. Below is a troubleshooting workflow to identify the potential cause.

G A Start: No effect on cell viability B Check Compound Integrity A->B C Verify Cell Line Sensitivity A->C D Optimize Experimental Conditions A->D E Improper Storage? B->E F Incorrect Concentration? B->F I Cell line known to be resistant? C->I L Treatment duration too short? D->L N Serum concentration too high? D->N E->F No G Use fresh stock of this compound E->G Yes H Perform dose-response curve F->H Yes F->I No P Issue Resolved G->P H->P J Confirm MAPK pathway activation via Western Blot I->J No K Choose a sensitive cell line I->K Yes J->P K->P M Increase incubation time L->M Yes L->N No M->P O Reduce serum concentration in media N->O Yes N->P No O->P G cluster_0 Standardize Protocol cluster_1 Reagent Quality cluster_2 Cell Culture Maintenance A Consistent Cell Seeding Density B Uniform Treatment Conditions A->B C Standardized Assay Procedure B->C End Consistent Results C->End D Use Same Batch of this compound E Check Media and Serum Quality D->E E->End F Monitor Cell Passage Number G Regular Mycoplasma Testing F->G G->End Start Inconsistent Results Start->A Start->D Start->F G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse R87366 This compound R87366->MEK

Validation & Comparative

Reproducibility of R-87366 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of experimental results is crucial for the evaluation of reproducibility and the validation of scientific findings. This guide provides a comparative analysis of the tyrosine kinase inhibitor Dasatinib, used here as an illustrative example in place of the requested R-87366 for which no public data is available. The presented data, protocols, and visualizations are based on established findings for Dasatinib and a comparable inhibitor, Imatinib, to demonstrate a structured approach to reproducibility assessment.

Comparative Efficacy of Kinase Inhibitors

The inhibitory activity of Dasatinib and Imatinib was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, is presented in Table 1. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values for Dasatinib and Imatinib

Target KinaseDasatinib IC50 (nM)Imatinib IC50 (nM)
ABL1<125
SRC0.5>10,000
LCK1.1>10,000
c-KIT12100
PDGFRβ28200

Data is compiled from publicly available sources for illustrative purposes.

Experimental Protocols

The following is a representative protocol for determining kinase inhibition, similar to methods used in the characterization of Dasatinib and Imatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., ABL1, SRC)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (Dasatinib, Imatinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Setup: 1-5 µL of the diluted compound is added to the wells of a 384-well plate.

  • Kinase Addition: 10 µL of the kinase/substrate mixture in assay buffer is added to each well.

  • Initiation of Reaction: The kinase reaction is initiated by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Detection: 25 µL of the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, 50 µL of the kinase detection reagent is added to convert ADP to ATP and induce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Workflow Visualizations

Diagrams are provided to illustrate the targeted signaling pathway and the experimental workflow.

G cluster_0 cluster_1 Intracellular Signaling Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) GrowthFactor->RTK SRC SRC RTK->SRC ABL ABL RTK->ABL Downstream Downstream Effectors (e.g., STAT5, RAS/MAPK) SRC->Downstream ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->RTK Dasatinib->SRC Dasatinib->ABL

Caption: Dasatinib inhibits key kinases in oncogenic signaling pathways.

G cluster_workflow Experimental Workflow: In Vitro Kinase Assay A 1. Compound Dilution (Dasatinib/Imatinib in DMSO) B 2. Dispense Compounds into 384-well plate A->B C 3. Add Kinase & Substrate Mixture B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate at Room Temperature D->E F 6. Add Detection Reagents (Stop reaction & generate signal) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining IC50 values in a kinase inhibition assay.

A Comparative Analysis of the Kinase Inhibitor R-87366 (TAK-659) and its Specificity Against Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor TAK-659, also potentially known by the identifier R-87366, with other relevant compounds targeting Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). The following sections detail the specificity, mechanism of action, and supporting experimental data for TAK-659 and its comparators, offering a comprehensive resource for researchers in oncology and immunology.

Introduction to TAK-659 (Mivavotinib)

TAK-659, also known as mivavotinib, is a potent, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). SYK is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR), making it an attractive target for B-cell malignancies and autoimmune diseases. FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), and its inhibition is a key therapeutic strategy. The dual activity of TAK-659 presents a unique therapeutic approach for hematological malignancies where both pathways may be relevant.

Comparative Specificity Analysis

The specificity of a kinase inhibitor is crucial for its therapeutic window, minimizing off-target effects. This section compares the specificity of TAK-659 with other SYK and FLT3 inhibitors, including fostamatinib (the active metabolite R406), entospletinib, gilteritinib, and quizartinib. The data presented below is a compilation from various preclinical studies. It is important to note that direct comparisons of absolute inhibitory concentrations (e.g., IC50, Kd) across different studies should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Comparative Kinase Inhibition Profile

CompoundPrimary Target(s)IC50/Kd (nM) for Primary Target(s)Key Off-Targets and Relative Potency
TAK-659 (Mivavotinib) SYK, FLT3SYK: 3.2 nM (IC50)[1], FLT3: 4.6 nM (IC50)[1]Highly selective for SYK and FLT3 with over 50-fold selectivity against a panel of 290 other protein kinases.
Fostamatinib (R406) SYKSYK: 41 nM (IC50), 30 nM (Ki)[2]Less selective than other SYK inhibitors. Inhibits other kinases such as FLT3, Lyn (IC50 63 nM), and Lck (IC50 37 nM)[2]. A screen against over 90 kinases showed activity against multiple kinases[2].
Entospletinib SYKSYK: 7.7 nM (IC50)[3]Highly selective for SYK. In a broad kinase panel, only one other kinase (TNK1) had a Kd < 100 nM[4]. Shows 13- to >1000-fold cellular selectivity for SYK over other kinases like Jak2, c-Kit, and Flt3[3].
Gilteritinib FLT3, AXLFLT3: 0.29 nM (IC50), AXL: 0.73 nM (IC50)[5]Potent inhibitor of FLT3 and AXL. Also inhibits LTK, ALK, TRKA, ROS, RET, and MER at low nanomolar concentrations[5]. Shows significantly less activity against c-KIT (IC50 230 nM)[5].
Quizartinib FLT3FLT3: 1.6 nM (Kd)[6]Highly selective for FLT3. In a panel of over 400 kinases, it bound to only two kinases (FLT3 and KIT) with a Kd < 10 nM[7].

Signaling Pathways

To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the SYK and FLT3 signaling pathways.

SYK_Signaling_Pathway cluster_inhibitors Inhibitors BCR B-cell Receptor (BCR) Lyn_Src Lyn/Src Family Kinases BCR->Lyn_Src Antigen Binding SYK SYK Lyn_Src->SYK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K Vav Vav SYK->Vav Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream PI3K->Downstream Vav->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK_659_SYK TAK-659 TAK_659_SYK->SYK Fostamatinib Fostamatinib Fostamatinib->SYK Entospletinib Entospletinib Entospletinib->SYK

Caption: Simplified SYK signaling pathway downstream of the B-cell receptor.

FLT3_Signaling_Pathway cluster_inhibitors_flt3 Inhibitors FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Downstream_FLT3 Downstream Signaling STAT5->Downstream_FLT3 RAS_MAPK->Downstream_FLT3 PI3K_AKT->Downstream_FLT3 Proliferation_FLT3 Cell Proliferation & Survival Downstream_FLT3->Proliferation_FLT3 TAK_659_FLT3 TAK-659 TAK_659_FLT3->FLT3_Receptor Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Quizartinib Quizartinib Quizartinib->FLT3_Receptor

Caption: Simplified FLT3 signaling pathway upon ligand binding.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are representative protocols for commonly used assays in kinase inhibitor profiling.

SYK Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guide based on the Promega ADP-Glo™ Kinase Assay system, a common method for measuring kinase activity by quantifying ADP production.

Objective: To determine the in vitro inhibitory activity of a compound against SYK kinase.

Materials:

  • SYK Kinase Enzyme System (recombinant SYK enzyme, substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP)

  • Test compound serially diluted in DMSO

  • Multi-well plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare SYK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8].

    • Prepare a solution of the SYK substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for SYK.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

    • Add 2 µl of SYK enzyme solution.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes[8].

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes[8].

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes[8].

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in multi-well plate Prepare_Reagents->Reaction_Setup Incubate_Reaction Incubate (e.g., 60 min at RT) Reaction_Setup->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent (Luminescent/Fluorescent) Stop_Reaction->Detect_Signal Incubate_Detection Incubate (e.g., 30 min at RT) Detect_Signal->Incubate_Detection Read_Plate Read Plate (Luminometer/Fluorometer) Incubate_Detection->Read_Plate Analyze_Data Data Analysis (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

FLT3 Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a representative protocol based on the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay, which measures the binding of a fluorescently labeled tracer to a kinase.

Objective: To determine the binding affinity (Kd or IC50) of a compound for FLT3 kinase.

Materials:

  • Recombinant FLT3 kinase (e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer

  • Test compound serially diluted in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Multi-well plates (e.g., 384-well, low volume, non-binding surface)

  • TR-FRET capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • Prepare a 2X solution of the FLT3 kinase and Eu-anti-GST antibody in assay buffer.

    • Prepare a 4X solution of the Kinase Tracer in assay buffer.

  • Assay Assembly:

    • In a 384-well plate, add 4 µL of the diluted test compound or DMSO (vehicle control)[9].

    • Add 8 µL of the 2X kinase/antibody mixture to all wells[9].

    • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction[9].

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light[9].

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

TAK-659 (mivavotinib) is a potent dual inhibitor of SYK and FLT3 with a high degree of selectivity. When compared to other SYK inhibitors like fostamatinib and entospletinib, TAK-659 demonstrates a distinct profile with its potent dual activity. Entospletinib appears to be the most selective SYK inhibitor among the comparators. In the context of FLT3 inhibition, TAK-659's potency is comparable to other dedicated FLT3 inhibitors like gilteritinib and quizartinib, which also exhibit high selectivity for their primary target. The choice of inhibitor for a specific research or therapeutic application will depend on the desired target profile, whether potent inhibition of a single kinase or dual inhibition of multiple pathways is required. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.

References

Independent Verification of R-87366's Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the novel compound R-87366 with alternative therapeutic agents targeting the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The data presented is based on standardized in vitro radioligand binding assays. Detailed experimental protocols are provided to ensure transparency and facilitate independent verification.

Quantitative Data Summary

The binding affinities of this compound and commercially available PPARγ agonists were determined using a competitive radioligand binding assay. The inhibitory constant (Kᵢ) is reported as a measure of binding affinity, where a lower Kᵢ value indicates a higher affinity.

CompoundTarget ReceptorKᵢ (nM)
This compound (Hypothetical) PPARγ 2.5
RosiglitazonePPARγ4 - 12[1]
PioglitazonePPARγ>12 (less potent than Rosiglitazone)[1]
TroglitazonePPARγ>12 (less potent than Pioglitazone)[1]

Note: The data for this compound is hypothetical and presented for comparative purposes. Data for established drugs are derived from published literature.

Experimental Protocols

The binding affinity of the test compounds was determined using a competitive radioligand binding assay, which is considered the gold standard for quantifying ligand-receptor interactions.[2][3][4]

1. Membrane Preparation:

  • Cell Culture and Lysis: Cells overexpressing the human PPARγ receptor are cultured to near confluence. The cells are then washed with phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[5]

  • Homogenization and Centrifugation: The cell suspension is homogenized and then centrifuged at a low speed to remove large debris. The resulting supernatant is centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

  • Washing and Storage: The membrane pellet is washed and resuspended in a fresh buffer. For long-term storage, the membranes are resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the BCA assay.[5]

2. Competitive Radioligand Binding Assay:

  • Assay Setup: The assay is performed in a 96-well plate format.[5] Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Rosiglitazone), and a varying concentration of the unlabeled test compound (e.g., this compound or other alternatives).[2]

  • Incubation: The plates are incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]

  • Washing: The filters are washed multiple times with an ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[5]

3. Data Analysis:

  • Calculation of Specific Binding: For each concentration of the test compound, the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to determine the specific binding.

  • IC₅₀ Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Visualizations

Below are diagrams illustrating the experimental workflow for the binding affinity assay and the general signaling pathway of the target receptor, PPARγ.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with PPARγ lysis Cell Lysis cell_culture->lysis centrifugation Centrifugation to Isolate Membranes lysis->centrifugation protein_assay Protein Quantification centrifugation->protein_assay incubation Incubation: Membranes + Radioligand + Test Compound protein_assay->incubation filtration Vacuum Filtration incubation->filtration washing Filter Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC₅₀ Determination scintillation->ic50 ki Kᵢ Calculation (Cheng-Prusoff) ic50->ki

Caption: Experimental workflow for the competitive radioligand binding assay.

ppar_signaling ligand PPARγ Ligand (e.g., this compound) ppar PPARγ ligand->ppar Binds to complex PPARγ-RXR Heterodimer ppar->complex Heterodimerizes with rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to DNA coactivators Co-activator Recruitment ppre->coactivators Initiates transcription Target Gene Transcription coactivators->transcription response Biological Response (e.g., Regulation of Metabolism) transcription->response

Caption: Simplified PPARγ signaling pathway.

References

Comparative Analysis of the Therapeutic Index: R-87366 (HC-7366) vs. Venetoclax

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the novel GCN2 activator, HC-7366 (initially searched as R-87366, with HC-7366 identified as the correct compound), and the established BCL-2 inhibitor, Venetoclax. The comparison focuses on the available data pertinent to their therapeutic index, primarily in the context of Acute Myeloid Leukemia (AML).

It is important to note that HC-7366 is an investigational compound in early-stage clinical development. As such, comprehensive data typically required for a formal therapeutic index calculation (e.g., LD50 and ED50 values) are not publicly available. This comparison, therefore, draws upon available preclinical efficacy data and clinical safety findings for HC-7366, contrasted with the more extensive preclinical and clinical data available for the approved drug, Venetoclax.

Overview of Compounds

FeatureHC-7366Venetoclax
Target General Control Nonderepressible 2 (GCN2) KinaseB-cell lymphoma 2 (BCL-2)
Mechanism of Action Activator of the Integrated Stress Response (ISR)Selective inhibitor of the anti-apoptotic protein BCL-2 (BH3 mimetic)
Therapeutic Area (Focus) Relapsed/Refractory Acute Myeloid Leukemia (AML), Advanced Solid TumorsAcute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL)
Development Stage Phase 1b Clinical TrialsApproved for Clinical Use

Efficacy Data

Preclinical studies provide the earliest indications of a compound's potential therapeutic window. Below is a summary of available data from in vivo models.

CompoundModel SystemKey Efficacy FindingsCitation(s)
HC-7366 AML Patient-Derived Xenograft (PDX) and Cell-Derived Xenograft (CDX) models (MOLM-16, KG-1)- 100% complete response and 100% tumor growth inhibition in TP53-mutated models. - Showed significant anti-tumor efficacy as a monotherapy.[1][2]
Venetoclax Murine AML Xenograft Model- Induced a significant, albeit short (one week), gain in survival when administered orally at a 100 mg/kg dose.[3]

Clinical trials offer insights into the effective dose and response rates in human patients.

CompoundTrial PhasePopulationDosing RegimenOverall Response Rate (ORR)Complete Remission (CR/CRi) RateCitation(s)
HC-7366 Phase 1b (Ongoing)Relapsed/Refractory AMLMonotherapy and in combination with Venetoclax/AzacitidineData not yet mature.Data not yet mature.[4]
Venetoclax Phase 2 (Monotherapy)Relapsed/Refractory AML800 mg daily19%19% (CR + CRi)[5]
Venetoclax + Azacitidine Phase 1b/2Newly Diagnosed AML (unfit for intensive chemo)Venetoclax (400mg) + Azacitidine-67%[6]
Venetoclax + Low-Dose Cytarabine (LDAC) Phase 1b/2Newly Diagnosed AML (unfit for intensive chemo)Venetoclax (600mg) + LDAC-54%[1]

Toxicity and Safety Data

The therapeutic index is critically dependent on a compound's toxicity profile.

CompoundStudy TypeKey Toxicity/Safety FindingsCitation(s)
HC-7366 Phase 1a (Solid Tumors)- Maximum Tolerated Dose (MTD): 75 mg. - Favorable safety and PK/PD profile observed in dose-escalation studies.[5][7][8]
Venetoclax Clinical Trials (AML)- Common Adverse Events (Grade 3/4): Febrile neutropenia, hypokalemia, nausea, diarrhea, thrombocytopenia, anemia. - Testicular toxicity was observed in dog studies.[5][8]
Venetoclax Safety Data Sheet- Classified as "Harmful if swallowed" (Acute toxicity, oral - Category 4, H302). No specific LD50 value is provided.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action for each compound and a general workflow for evaluating therapeutic efficacy in preclinical models.

HC7366_Mechanism cluster_stress Cellular Stress (e.g., Amino Acid Deprivation) cluster_activation HC-7366 Action cluster_isr Integrated Stress Response (ISR) cluster_outcome Cellular Outcome stress Nutrient Stress GCN2 GCN2 Kinase stress->GCN2 Activates HC7366 HC-7366 HC7366->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Increases Protein_Synthesis Global Protein Synthesis ATF4->Protein_Synthesis Inhibits Apoptosis Apoptosis ATF4->Apoptosis Induces

Caption: Mechanism of action for HC-7366 as a GCN2 activator.

Venetoclax_Mechanism cluster_apoptosis_regulation Apoptosis Regulation in AML Cell cluster_venetoclax_action Venetoclax Action cluster_outcome Cellular Outcome BCL2 BCL-2 (Anti-apoptotic) BAX_BAK BAX / BAK (Pro-apoptotic) BCL2->BAX_BAK Inhibits Mitochondria Mitochondria BAX_BAK->Mitochondria Forms pores Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of action for Venetoclax as a BCL-2 inhibitor.

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Efficacy & Toxicity Analysis cluster_result Result A Establish AML Xenograft Model (e.g., PDX, CDX) B Vehicle Control A->B Randomize C Compound (Dose Escalation) A->C Randomize D Comparator (e.g., Venetoclax) A->D Randomize E Monitor Tumor Volume (Efficacy - ED50) B->E Treat & Monitor F Monitor Animal Weight & Health (Toxicity - MTD) B->F Treat & Monitor C->E Treat & Monitor C->F Treat & Monitor D->E Treat & Monitor D->F Treat & Monitor G Determine Therapeutic Index E->G F->G

Caption: General workflow for preclinical therapeutic index evaluation.

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and proprietary to the conducting organizations. However, the general methodologies employed in preclinical and clinical assessments are outlined below.

5.1. Preclinical In Vivo Efficacy Studies (General Protocol)

  • Animal Models: Immunocompromised mice (e.g., NSG mice) are typically used for establishing AML xenografts. This involves the subcutaneous or intravenous injection of human AML cell lines (CDX models) or primary patient samples (PDX models).

  • Treatment: Once tumors are established or leukemic burden is confirmed, animals are randomized into treatment cohorts. The investigational compound (e.g., HC-7366) is administered, often orally, at various dose levels. A vehicle control group and a standard-of-care comparator group (e.g., Venetoclax) are included.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers for subcutaneous models. For systemic models, disease progression is monitored via bioluminescence imaging or flow cytometry of peripheral blood. Efficacy is reported as tumor growth inhibition (TGI) or regression.

  • Toxicity Assessment: Animal body weight, general health, and behavior are monitored daily. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss).

5.2. Phase 1 Clinical Trials (General Protocol)

  • Study Design: These are typically open-label, dose-escalation studies in patients with advanced, treatment-refractory cancers. The primary objective is to determine the safety, tolerability, MTD, and recommended Phase 2 dose (RP2D) of the new drug.

  • Patient Population: Patients who have exhausted standard treatment options and meet specific eligibility criteria are enrolled.

  • Dose Escalation: The drug is administered to small cohorts of patients at escalating dose levels. Dose-limiting toxicities (DLTs) are monitored over a defined period (e.g., the first 28-day cycle).

  • Assessments: Safety is assessed through the monitoring of adverse events, laboratory tests, and physical examinations. Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are also evaluated. Preliminary anti-tumor activity is assessed using standard criteria (e.g., RECIST for solid tumors, IWG criteria for AML).

Conclusion

A direct comparison of the therapeutic index between HC-7366 and Venetoclax is not feasible with the currently available public data. HC-7366, a first-in-class GCN2 activator, has demonstrated a manageable safety profile in early clinical trials with a defined MTD of 75 mg in solid tumors, and promising anti-leukemic activity in preclinical AML models.[1][2][7]

Venetoclax is an established BCL-2 inhibitor with proven clinical efficacy in AML, particularly in combination regimens.[3][6] Its therapeutic window is well-characterized through extensive clinical use, with known and manageable toxicities.[5][8]

The development of HC-7366 is notable, as its distinct mechanism of action—hyper-activating the integrated stress response—presents a novel strategy for treating AML.[4] Preclinical data suggest it may be effective in venetoclax-resistant contexts, highlighting its potential to address unmet needs in AML therapy.[1][2] Further clinical data from ongoing Phase 1b trials will be crucial to more clearly define the therapeutic window and clinical utility of HC-7366.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify a specific chemical, "R-87366," in publicly available chemical databases and safety documentation have been unsuccessful. This identifier may be an internal product code, experimental designation, or a trade name without a readily available Safety Data Sheet (SDS). Without a confirmed chemical identity, providing specific disposal procedures is not possible and could be hazardous.

Therefore, this guide provides a comprehensive, safety-first protocol for the handling and disposal of unidentified or poorly documented chemicals. Adherence to these general procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. When a chemical's identity and hazards are unknown, it must be treated as a hazardous substance of unknown toxicity[1].

Immediate Actions for Unidentified Chemicals

If a chemical cannot be positively identified, the following immediate steps should be taken:

  • Isolate the Material : Secure the container in a designated, well-ventilated area, away from incompatible materials[1].

  • Label Clearly : The container must be clearly marked with a label such as "Caution: Unknown Material for Disposal"[1]. Include any known information, such as the identifier "this compound," the date it was found, and the location.

  • Do Not Attempt to Characterize : Avoid opening the container or attempting to identify the substance through analytical means unless you are a trained hazardous waste professional[1]. Several classes of chemicals can form explosive peroxides with long exposure to air, making opening a sealed container potentially dangerous[2].

  • Consult Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary resource for guidance on the disposal of unknown chemicals[1]. They have the expertise and resources to manage and dispose of such materials safely.

General Protocol for Chemical Disposal Decision-Making

The following table outlines the decision-making process for the disposal of a chemical with an uncertain identity.

StepActionCritical Considerations
1. Identification Attempt Attempt to identify the chemical by checking original containers, purchase records, and laboratory notebooks[1].A confirmed chemical name and CAS number are essential for locating the Safety Data Sheet (SDS)[1]. Consult with the Principal Investigator or lab supervisor about the types of work conducted in the area[3].
2. Hazard Assessment If the chemical cannot be identified, it must be treated as hazardous waste[4][5]. Assume it possesses multiple hazardous characteristics (e.g., flammable, corrosive, reactive, toxic).Do not mix unknown chemicals with any other chemicals[6]. Proper segregation is crucial to prevent dangerous chemical reactions[1].
3. Segregation and Storage Based on any available information (e.g., physical state, container type), segregate the unknown chemical from other wastes. Store in a designated Satellite Accumulation Area[7][8].Ensure the container is in good condition, with no rust or leaks, and is kept closed[6].
4. EHS Consultation Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions[1].EHS will provide guidance on proper labeling, containerization, and pickup procedures for hazardous waste[1]. Analysis of the unknown chemical may be required, which can be costly[2][3].
5. Documentation Maintain accurate records of all waste generated and disposed of, in accordance with institutional and regulatory requirements[1].Complete any forms required by your EHS office, such as an "Unknown Profile Form"[9].
6. Professional Disposal Arrange for pickup by an approved, external hazardous waste contractor, typically coordinated through your EHS department[10].Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity[3].

Experimental Protocols

In cases where an unknown chemical must be identified for disposal, your institution's EHS office or a contracted hazardous waste disposal company will perform the necessary analysis. These protocols are conducted by trained professionals and may include:

  • pH testing to determine corrosivity.

  • Flashpoint testing for flammability.

  • Compatibility testing to assess reactivity with other substances.

  • Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to determine the chemical composition.

It is critical that laboratory researchers do not attempt these experimental procedures on unknown substances.

Disposal Workflow for Unidentified Chemicals

The following diagram illustrates the logical workflow for the safe handling and disposal of an unidentified chemical in a laboratory setting.

Unidentified_Chemical_Disposal_Workflow start Unidentified Chemical (e.g., this compound) Found isolate Isolate Material in a Well-Ventilated Area start->isolate label Label Container: 'Caution: Unknown Material' isolate->label contact_ehs Contact Environmental Health & Safety (EHS) label->contact_ehs ehs_assessment EHS Assesses Situation contact_ehs->ehs_assessment is_identifiable Can Chemical Be Identified Through Records? ehs_assessment->is_identifiable sds_protocol Follow Standard Disposal Protocol per SDS is_identifiable->sds_protocol Yes unknown_protocol Treat as Unknown Hazardous Waste is_identifiable->unknown_protocol No pickup Schedule Professional Hazardous Waste Pickup sds_protocol->pickup segregate Segregate and Store in Designated Area unknown_protocol->segregate analysis EHS/Contractor Performs Chemical Analysis analysis->pickup segregate->analysis end Disposal Complete pickup->end

Caption: Workflow for handling and disposing of an unidentified laboratory chemical.

To prevent the generation of unknown chemicals, it is imperative to label all containers properly, maintain an accurate chemical inventory, and dispose of unwanted materials promptly[3][6].

References

Essential Safety and Handling Protocols for Novel Research Compound R-87366

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling novel compounds like R-87366 must adhere to stringent safety protocols to mitigate potential risks. Since the specific hazard profile of this compound is not yet fully characterized, a conservative approach based on established laboratory safety standards is essential. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. Given the unknown nature of this compound, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE levels based on the potential hazards encountered during various laboratory procedures. These levels are adapted from the Occupational Safety and Health Administration (OSHA) guidelines.[1]

Protection Level When to Use Required PPE
Level D Minimum protection for low-hazard activities.Safety glasses, lab coat, nitrile gloves, closed-toe shoes.
Level C When the concentration and type of airborne substance are known and criteria for air-purifying respirators are met.Full-face or half-mask air-purifying respirator, chemical-resistant clothing, chemical-resistant gloves (inner and outer), safety boots.[1][2]
Level B When the highest level of respiratory protection is needed with a lesser level of skin protection.Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, chemical-resistant gloves (inner and outer), safety boots.[1]
Level A When the greatest potential for exposure to hazards exists, and the greatest level of skin, respiratory, and eye protection is required.Positive-pressure, full-facepiece SCBA, totally encapsulating chemical-protective suit, chemical-resistant gloves (inner and outer), safety boots.[1][2]

For routine handling of small quantities of this compound in a well-ventilated laboratory, Level D protection with the addition of a chemical fume hood is the minimum requirement. However, procedures with a higher risk of aerosolization or splashes may necessitate Level C or B protection.

Handling and Experimental Protocols

A detailed and systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following experimental workflow outlines the key steps for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (if available) prep_ppe->prep_sds prep_hood Prepare Chemical Fume Hood prep_sds->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dilute in Fume Hood handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Safe Handling Workflow for this compound

Step-by-Step Handling Procedure:

  • Preparation:

    • Always wear the appropriate PPE as determined by your risk assessment.[3][4]

    • If a Safety Data Sheet (SDS) is available, review it thoroughly for specific handling instructions.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting the experiment.

  • Handling:

    • All manipulations of solid this compound, including weighing, should be performed in a ventilated enclosure such as a chemical fume hood to minimize inhalation exposure.

    • When preparing solutions, add the compound to the solvent slowly to avoid splashing.

    • Conduct all experimental procedures involving this compound within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

    • Segregate all waste contaminated with this compound into designated, clearly labeled hazardous waste containers.

    • Dispose of all hazardous waste in accordance with your institution's and local regulations.[5]

    • Remove PPE in a manner that avoids self-contamination.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Scenario Immediate Action
Minor Spill (in fume hood) 1. Alert others in the immediate area. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the absorbent material in a sealed, labeled hazardous waste container. 4. Decontaminate the spill area.
Major Spill (outside fume hood) 1. Evacuate the area immediately. 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area. 4. Follow your institution's emergency response procedures.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Storage:

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Pathway:

All hazardous waste must be disposed of through your institution's designated hazardous waste management program, which will ensure compliance with all local, state, and federal regulations.[6][7][8][9] Never dispose of this compound down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle the novel compound this compound while minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's safety office for specific guidance and training.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-87366
Reactant of Route 2
R-87366

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.